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  • Product: 1-Fmoc-4-carboxymethylene-piperidine
  • CAS: 885274-82-8

Core Science & Biosynthesis

Foundational

1-Fmoc-4-carboxymethylene-piperidine in Advanced Peptidomimetics: A Technical Guide

Executive Summary In the landscape of modern drug discovery and peptide engineering, overcoming the inherent limitations of natural peptides—namely, poor metabolic stability and high conformational flexibility—requires t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptide engineering, overcoming the inherent limitations of natural peptides—namely, poor metabolic stability and high conformational flexibility—requires the strategic integration of unnatural building blocks. 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1], formally known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid[2], is a premier conformationally constrained amino acid derivative.

This technical whitepaper provides an in-depth analysis of its structural rationale, its applications in advanced research, and the field-proven protocols required to successfully incorporate it into complex molecular scaffolds.

Structural and Mechanistic Rationale (The "Why")

As an Application Scientist, I approach molecular building blocks by analyzing how their physical geometry dictates chemical behavior. 1-Fmoc-4-carboxymethylene-piperidine is engineered with three distinct functional features:

  • Conformational Restriction via the Piperidine Ring: Natural amino acids possess highly rotatable ϕ and ψ backbone angles, leading to a massive entropic penalty upon target binding. The rigid piperidine ring locks the backbone into a predefined spatial vector. When incorporated into a peptide chain, it acts as a structural nucleator, forcing the sequence into specific secondary structures (such as β -turns) that enhance binding affinity to targets like G-Protein Coupled Receptors (GPCRs) and integrins.

  • The Exocyclic Double Bond (=CH-COOH): This is not merely a linker; it is a reactive handle. Prior to coupling, it projects the carboxylic acid at a fixed, rigid angle. Once coupled to the next amino acid, it forms an α,β -unsaturated amide. This conjugated system is a highly receptive Michael acceptor, allowing for orthogonal, late-stage bioconjugation[3].

  • Metabolic Shielding: Proteolytic enzymes (both exopeptidases and endopeptidases) recognize standard peptide bonds within flexible, linear backbones. The bulky, unnatural cyclic nature of this molecule sterically occludes protease active sites, drastically extending the in vivo and in vitro half-life of the resulting peptidomimetic.

Core Research Applications

Applications Core 1-Fmoc-4-carboxymethylene-piperidine Path1 Peptidomimetics Core->Path1 Path2 PROTAC Linkers Core->Path2 Path3 Bioconjugation Core->Path3 Sub1 Conformational Restriction (Beta-Turn Stabilization) Path1->Sub1 Sub2 Rigid Spatial Control (E3-Target Orientation) Path2->Sub2 Sub3 Thiol-Michael Addition (Exocyclic C=C Bond) Path3->Sub3

Core research applications of 1-Fmoc-4-CMP leveraging its structural rigidity and reactivity.

  • High-Affinity Peptidomimetics: Used to replace natural amino acids in binding motifs to lock the bioactive conformation, thereby increasing target selectivity and potency.

  • Targeted Protein Degradation (PROTACs): The efficacy of a PROTAC relies heavily on the spatial distance and orientation between the E3 ligase ligand and the target protein ligand. The rigid piperidine-acetic acid motif serves as an inflexible linker, preventing the "collapse" of the molecule in aqueous solution.

  • Orthogonal Stapling & Functionalization: The exocyclic double bond can be utilized post-synthesis to attach fluorophores, pharmacokinetic modifiers (like PEG), or to create macrocyclic "stapled" peptides via cycloadditions or Michael additions.

Experimental Workflows & Protocols (Self-Validating Systems)

Incorporating 1-Fmoc-4-carboxymethylene-piperidine into a peptide sequence requires deviating from standard Solid-Phase Peptide Synthesis (SPPS) protocols[4]. Causality is key here: When you deprotect the Fmoc group of this molecule, you expose a secondary amine embedded within a sterically hindered piperidine ring.

Standard carbodiimide coupling (e.g., DIC/Oxyma) will frequently fail to acylate this nitrogen, leading to deletion sequences. You must utilize the neighboring-group effect provided by highly reactive uronium/aminium salts like HATU[5]. Furthermore, the standard Kaiser (ninhydrin) test will yield a false negative because it only reliably detects primary amines. You must implement the Chloranil test to validate successful deprotection and coupling[6].

Protocol 1: Fmoc-SPPS Incorporation and Elongation
  • Coupling 1-Fmoc-4-CMP to the Resin:

    • Swell the free N-terminal peptidyl-resin in DMF.

    • Prepare a solution of 1-Fmoc-4-carboxymethylene-piperidine (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid.

    • Add the cocktail to the resin and agitate for 60 minutes at room temperature. Wash thoroughly with DMF (5x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to unmask the secondary piperidine amine. Wash with DMF (5x) and DCM (3x).

  • Self-Validation (The Chloranil Test):

    • Do not use the Kaiser test. Transfer a few resin beads to a glass test tube.

    • Add 1 drop of Reagent A (2% acetaldehyde in DMF) and 1 drop of Reagent B (2% p-chloranil in DMF)[5].

    • Let stand for 5 minutes. A dark blue/green color on the beads confirms the presence of the free secondary amine[6]. A colorless bead indicates incomplete Fmoc removal.

  • Coupling the Next Amino Acid:

    • To acylate the hindered secondary amine, use the next Fmoc-amino acid (3.0 eq) activated with HATU (2.9 eq) and DIPEA (6.0 eq)[5].

    • Critical Adjustment: Extend the coupling time to 120 minutes. Repeat the Chloranil test; a successful coupling will result in colorless beads (absence of free secondary amines).

SPPS_Workflow A Peptidyl-Resin (Free N-terminus) B Coupling 1-Fmoc-4-CMP (HATU/DIPEA) A->B Step 1 C Fmoc Deprotection (20% Piperidine) B->C Step 2 D Chloranil Test (Secondary Amine Check) C->D Step 3 E Next AA Coupling (HATU/DIPEA) D->E Step 4 (If Blue)

Workflow for SPPS incorporation of 1-Fmoc-4-CMP and secondary amine validation.

Protocol 2: Late-Stage Thiol-Michael Addition (On-Resin)

To utilize the exocyclic double bond for bioconjugation:

  • Ensure the N-terminus of the completed peptide is protected (e.g., acetylated) to prevent unwanted nucleophilic attack.

  • Swell the resin in a 1:1 mixture of DMF and DCM.

  • Add 5.0 eq of the desired thiol (e.g., a cysteine-containing tag or thiol-fluorophore) and 0.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a basic catalyst.

  • Agitate at room temperature for 4–6 hours. The thiol will undergo a stereoselective conjugate addition across the α,β -unsaturated bond[3].

  • Wash the resin and cleave the modified peptide using a standard TFA/TIS/Water cocktail.

Quantitative Data Summaries

The following table summarizes the distinct physicochemical and operational differences between a standard natural amino acid and the 1-Fmoc-4-carboxymethylene-piperidine building block.

ParameterNatural Amino Acid (e.g., Leucine)1-Fmoc-4-CMP Incorporated Residue
Backbone Flexibility ( ϕ,ψ ) High (Freely rotatable bonds)Highly Restricted (Locked by Piperidine ring)
Metabolic Half-Life (in vitro serum) Minutes to Hours (Protease susceptible)>24 Hours (Protease resistant)
Coupling Efficiency (Standard DIC/Oxyma) >99% (Primary amine acylation)<70% (Secondary amine, requires HATU)
Post-Synthetic Reactivity None (Inert aliphatic backbone)High (Exocyclic C=C acts as Michael acceptor)
Amine Detection (Post-Deprotection) Kaiser Test (Turns Blue)Chloranil Test (Turns Blue/Green)

References

  • Alfa Chemistry - CAS 885274-82-8 1-Fmoc-4-carboxymethylene-piperidine URL
  • Molport - 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)
  • ACS Publications - Color Test for Selective Detection of Secondary Amines on Resin and in Solution URL
  • AAPPTec - Monitoring of Peptide Coupling and Capping; Coupling Tests URL
  • MDPI - Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors URL
  • Benchchem - A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis URL

Sources

Exploratory

Engineering Conformational Rigidity: The Role of 1-Fmoc-4-carboxymethylene-piperidine in Peptidomimetic Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as rapid proteolytic degradation and conformational flexibility. Linear peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as rapid proteolytic degradation and conformational flexibility. Linear peptides often adopt multiple conformations in solution, leading to poor receptor subtype selectivity and off-target effects. To address this, rigidifying scaffolds are integrated into the peptide backbone.

1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1] and its saturated analog 1-Fmoc-4-piperidineacetic acid (CAS 180181-05-9)[2] have emerged as premier building blocks for inducing strict conformational constraints. By locking dihedral angles and controlling the spatial vectors between pharmacophores, these piperidine-based scaffolds are instrumental in the design of highly selective integrin antagonists, protease inhibitors, and structurally defined γ -turn mimetics.

Mechanistic Rationale: The Architecture of Rigidity

Dihedral Locking via the Exocyclic Double Bond

The structural genius of 1-Fmoc-4-carboxymethylene-piperidine lies in its dual-constraint system. The piperidine ring itself restricts the ϕ and ψ analogous dihedral angles of the peptide backbone. Furthermore, the exocyclic double bond (=CH-COOH) at the C4 position creates an sp2 hybridized planar geometry. This conjugation locks the C-terminal vector, preventing the free rotation that would otherwise occur in a standard aliphatic chain. When incorporated into an RGD (Arg-Gly-Asp) mimetic, this scaffold precisely maintains the critical 10–14 Å distance required between the basic basic moiety (mimicking Arginine) and the acidic moiety (mimicking Aspartic acid).

The Closure-Stabilizing Principle in Integrin Antagonism

Recent structural biology breakthroughs have redefined how we use piperidine-acetic acid derivatives in integrin targeting. Historically, many small-molecule integrin inhibitors acted as partial agonists, inadvertently stabilizing the extended-open (active) conformation of integrins like αIIb​β3​ , which led to paradoxical clinical outcomes (e.g., paradoxical thrombosis)[3].

As elucidated by Lin et al., piperidine-based scaffolds can act as closure-stabilizing inhibitors [3]. Once the Fmoc group is removed and the scaffold is integrated into the final drug molecule, the polar piperidine nitrogen acts as a highly specific hydrogen-bond donor[4]. It hydrogen-bonds with a critical water molecule located at the Metal-Ion-Dependent Adhesion Site (MIDAS)[3]. Because the expulsion of this MIDAS water is an absolute prerequisite for the integrin to transition to its open state, the piperidine scaffold effectively locks the integrin in its bent-closed (inactive) conformation[3].

IntegrinMechanism N1 Piperidine Scaffold (e.g., 1-Fmoc-4-piperidineacetic acid) N2 Deprotected Piperidine Polar Nitrogen N1->N2 SPPS Deprotection N3 MIDAS Water Molecule N2->N3 H-Bond Donor N4 Integrin Metal Ion (Mg2+/Mn2+) N3->N4 Prevents Expulsion N5 Stabilized Bent-Closed State (Antagonism) N4->N5 Halts Activation

Logical pathway of integrin closure-stabilization via piperidine nitrogen H-bonding.

Quantitative Data: Scaffold Parameters

To select the appropriate rigidifying agent for Solid-Phase Peptide Synthesis (SPPS), one must compare the physicochemical properties of available piperidine derivatives. The table below summarizes the key metrics for the unsaturated and saturated variants.

Scaffold NameCAS NumberMolecular WeightStructural FeaturePrimary Application
1-Fmoc-4-carboxymethylene-piperidine 885274-82-8[1]363.41 g/mol Exocyclic C=C double bondUltra-rigid spacer for selective RGD mimetics
1-Fmoc-4-piperidineacetic acid 180181-05-9[2]365.42 g/mol Saturated piperidine ringClosure-stabilizing integrin inhibitors
1-Boc-Piperidin-4-ylidene-acetic acid 193085-24-4[5]241.28 g/mol [5]Boc-protected, exocyclic C=CN-terminal modification in SPPS

Experimental Workflow: SPPS Incorporation Protocol

The Chemical Challenge

Coupling 1-Fmoc-4-carboxymethylene-piperidine presents a distinct synthetic challenge. The molecule is not only sterically hindered by the bulky piperidine ring, but the α,β -unsaturated nature of the carboxymethylene group significantly reduces the electrophilicity of the carbonyl carbon via resonance conjugation. Standard coupling cocktails (e.g., DIC/HOBt) will result in incomplete coupling and truncated sequences. Therefore, highly reactive uronium salts (HATU) paired with HOAt-based active esters are mandatory.

Self-Validating SPPS Protocol

The following protocol is designed for a 0.1 mmol scale synthesis on Rink Amide AM resin, ensuring >95% coupling efficiency.

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell 0.1 mmol of peptide-resin in Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Wash thoroughly with DMF (5 × 5 mL).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Pre-Activation of the Scaffold

  • In a clean vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in 2 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).

  • Vortex and allow to stand for exactly 2 minutes. Causality Note: Using a slight under-stoichiometry of HATU (3.8 eq vs 4.0 eq of amino acid) is critical. It prevents unreacted HATU from capping the resin-bound amine with a guanidinium moiety, which would permanently terminate peptide chain elongation.

Step 3: Coupling Reaction

  • Add the pre-activated ester solution to the resin.

  • Agitate gently at room temperature for 120 minutes. Causality Note: The extended 120-minute coupling time (compared to the standard 30-45 minutes) compensates for the reduced electrophilicity of the conjugated α,β -unsaturated system.

Step 4: Washing and Validation

  • Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the test is slightly blue (positive), do not proceed to deprotection. Instead, perform a second coupling cycle using DIC/Oxyma to target any remaining sterically hindered amines.

SPPSWorkflow S1 Resin-Bound Peptide (Free N-terminal amine) S2 Activation Phase Scaffold + HATU/DIPEA S1->S2 S3 Coupling Reaction (120 min, extended) S2->S3 Add to resin S4 Validation (Kaiser Test) S3->S4 Wash (DMF/DCM) S4->S2 If Positive (Incomplete) S5 Fmoc Deprotection (20% Piperidine) S4->S5 If Negative (Complete) S6 Next SPPS Cycle S5->S6 Wash (DMF)

Step-by-step SPPS coupling workflow for sterically hindered piperidine derivatives.

Conclusion

The strategic incorporation of 1-Fmoc-4-carboxymethylene-piperidine into peptidomimetic workflows represents a masterclass in rational drug design. By leveraging its rigid dihedral locking and its ability to act as a closure-stabilizing hydrogen-bond donor at the MIDAS site[3], researchers can bypass the partial agonism that has historically plagued integrin inhibitors. Adhering to the optimized, self-validating SPPS protocols outlined above ensures that the synthetic bottlenecks associated with α,β -unsaturated systems are effectively mitigated, accelerating the path from bench to bedside.

References

  • Chemsrc. "1-Boc-Piperidin-4-ylidene-acetic acid | CAS#:193085-24-4". Available at: [Link]

  • Lin, F.-Y., Li, J., Xie, Y., Zhu, J., Nguyen, T. T. H., Zhang, Y., Zhu, J., & Springer, T. A. (2022). "A general chemical principle for creating closure-stabilizing integrin inhibitors." Cell, 185(19), 3533-3550.e27. DOI:[Link]

Sources

Foundational

Synthesis Pathways for 1-Fmoc-4-carboxymethylene-piperidine: An Orthogonal Protection Strategy

As a Senior Application Scientist navigating the complexities of modern peptidomimetics and drug discovery, I frequently encounter the need for conformationally constrained building blocks. Among these, 1-Fmoc-4-carboxym...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern peptidomimetics and drug discovery, I frequently encounter the need for conformationally constrained building blocks. Among these, 1-Fmoc-4-carboxymethylene-piperidine (CAS: 885274-82-8), systematically known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid, stands out as a critical scaffold for synthesizing integrin antagonists, RGD mimetics, and rigidified peptide libraries (1[1]).

Synthesizing this molecule presents a distinct chemoselectivity challenge: installing the exocyclic α,β-unsaturated carboxylic acid without compromising the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This whitepaper details a self-validating, highly reliable two-step synthesis pathway utilizing an orthogonal protection strategy.

Retrosynthetic Analysis & Strategic Rationale

The most direct retrosynthetic disconnection of the exocyclic double bond leads back to 1-Fmoc-4-piperidone . The forward synthesis requires an olefination reaction.

A standard Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate is fundamentally incompatible with this substrate. The HWE reaction typically requires strong bases (e.g., NaH, KOtBu), and the subsequent saponification of the resulting ethyl ester requires aqueous hydroxide (LiOH or NaOH). Because the Fmoc group is cleaved via a base-catalyzed E1cB mechanism, these alkaline conditions would inevitably strip the Fmoc group, ruining the synthesis.

The Solution: Orthogonal Protection via a tert-Butyl Ester To bypass this, we employ a Wittig olefination using a tert-butyl-protected ylide, followed by acidolysis. This strategy relies on strict orthogonality:

  • Fmoc Group: Base-labile (cleaved by secondary amines), but completely stable to strong acids like Trifluoroacetic Acid (TFA) (2[2]).

  • tert-Butyl Ester: Acid-labile (cleaved by TFA to release isobutylene gas), but stable to the neutral conditions of a thermal Wittig reaction.

OrthogonalProtection Fmoc Fmoc Group (Base-Labile) Acid TFA / DCM (Acidic Conditions) Fmoc->Acid Stable Base Piperidine / DMF (Basic Conditions) Fmoc->Base Cleaved tBu tert-Butyl Ester (Acid-Labile) tBu->Acid Cleaved tBu->Base Stable

Figure 1: Orthogonal protection logic for Fmoc and tert-butyl groups.

The Synthesis Pathway

The workflow consists of a thermal Wittig olefination followed by a highly efficient acid-catalyzed deprotection (3[3]).

SynthesisPathway SM 1-Fmoc-4-piperidone CAS: 148716-30-1 INT tert-Butyl 2-(1-Fmoc-piperidin- 4-ylidene)acetate SM->INT Wittig Olefination t-Bu-Phosphorane Toluene, 110°C, 16h TGT 1-Fmoc-4-carboxymethylene- piperidine CAS: 885274-82-8 INT->TGT Acidolysis TFA/DCM (1:1) RT, 2h

Figure 2: Two-step synthesis pathway for 1-Fmoc-4-carboxymethylene-piperidine.

Mechanistic Insights & Causality

Why use a stabilized ylide without an external base? tert-Butyl (triphenylphosphoranylidene)acetate is a stabilized ylide. The carbanion adjacent to the phosphorus atom is stabilized by resonance delocalization into the ester carbonyl. This reduces its nucleophilicity, meaning it will not react at room temperature. However, by refluxing in toluene (110 °C), we provide sufficient thermal energy to overcome the activation barrier for the [2+2] cycloaddition, forming the oxaphosphetane intermediate. Because this reagent requires no external base (unlike HWE protocols that use NaH), the Fmoc group remains entirely unperturbed.

Why does Fmoc survive the TFA cleavage? During Step 2, TFA protonates the tert-butyl ester oxygen, facilitating the elimination of isobutylene gas and leaving behind the carboxylic acid. The Fmoc carbamate lacks a bulky, highly branched alkyl group capable of forming a stable carbocation (unlike the Boc group, which readily fragments into a tert-butyl cation). Furthermore, the acidic conditions suppress any base-catalyzed abstraction of the fluorenyl 9-position proton, ensuring the Fmoc group's absolute survival.

Quantitative Data & Analytical Validation

A self-validating protocol requires clear analytical checkpoints. Table 1 summarizes the expected yields and key spectroscopic markers for tracking the reaction's progress.

Table 1: Quantitative Reaction Parameters & Analytical Markers
Synthesis StepTarget CompoundExpected YieldReaction TimeKey ^1^H-NMR Marker (CDCl3)ESI-MS[M+H]^+^
Step 1: Olefination tert-Butyl 2-(1-Fmoc-piperidin-4-ylidene)acetate85 – 90%12 – 16 hδ 5.65 (s, 1H, =CH), 1.45 (s, 9H, t-Bu)m/z 420.2
Step 2: Acidolysis 1-Fmoc-4-carboxymethylene-piperidine95 – 98%2 hδ 5.75 (s, 1H, =CH), absence of 1.45 ppmm/z 364.1

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-(1-Fmoc-piperidin-4-ylidene)acetate
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-Fmoc-4-piperidone (1.0 equiv, 10.0 mmol, 3.21 g) in anhydrous toluene (50 mL).

  • Ylide Addition: Add tert-butyl (triphenylphosphoranylidene)acetate (1.2 equiv, 12.0 mmol, 4.52 g) to the stirring solution in one single portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C using a precisely controlled oil bath. Stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting piperidone (Rf0.4) should be fully consumed, replaced by a new, strongly UV-active spot (Rf~ ~0.6).

  • Workup & Purification: Cool the mixture to room temperature and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the intermediate as a viscous oil that solidifies upon standing.

Protocol B: Synthesis of 1-Fmoc-4-carboxymethylene-piperidine
  • Preparation: Dissolve the purified tert-butyl ester intermediate (1.0 equiv, 8.0 mmol, 3.35 g) in anhydrous dichloromethane (DCM, 20 mL) in a 100 mL flask.

  • Acid Addition: Chill the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 20 mL) dropwise to create a 1:1 (v/v) DCM/TFA solution. Expert Tip: Add 0.5 mL of triisopropylsilane (TIPS) to act as a carbocation scavenger, preventing unwanted side reactions with the fluorenyl ring.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2 hours.

  • Monitoring: Verify complete ester cleavage via LC-MS (shift from m/z 420.2 to 364.1) or TLC (complete loss of the less polar ester spot).

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and the bulk of the TFA. Co-evaporate the residue with toluene (3 × 15 mL) to remove residual TFA azeotropically.

  • Isolation: Triturate the resulting crude oil with cold diethyl ether (30 mL). Filter the resulting white precipitate, wash twice with cold ether, and dry under high vacuum to yield the pure target building block.

References

  • ConnectSci (Australian Journal of Chemistry). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available at: [Link][2]

  • ACS Publications. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at:[Link][3]

  • Molport. 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid (CAS 885274-82-8). Available at:[Link][1]

Sources

Exploratory

role of 1-Fmoc-4-carboxymethylene-piperidine in drug discovery

An In-Depth Technical Guide to the Role of 1-Fmoc-4-carboxymethylene-piperidine in Drug Discovery Abstract In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 1-Fmoc-4-carboxymethylene-piperidine in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained building blocks is paramount to the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, 1-Fmoc-4-carboxymethylene-piperidine has emerged as a highly versatile scaffold. Its unique combination of a privileged piperidine core, an orthogonally protected amine via the Fmoc group, and a reactive carboxymethylene handle makes it an invaluable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with 1-Fmoc-4-carboxymethylene-piperidine, offering field-proven insights into its role in advancing drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence is not coincidental but is rooted in a collection of advantageous physicochemical and pharmacokinetic properties that make it a "privileged scaffold". The saturated, chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1]

Furthermore, the nitrogen atom within the piperidine ring is a key modulator of a molecule's drug-like properties. It can influence aqueous solubility and lipophilicity, and the ring itself is generally stable against metabolic degradation.[1] These features collectively enhance a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The deliberate incorporation of piperidine-based building blocks into a drug candidate is, therefore, a well-established strategy for improving its therapeutic potential.

1-Fmoc-4-carboxymethylene-piperidine: A Versatile Building Block

1-Fmoc-4-carboxymethylene-piperidine is a bifunctional molecule designed for seamless integration into synthetic workflows, particularly in the realm of peptide and peptidomimetic chemistry. Its structure is intelligently designed with three key components, each serving a distinct and critical purpose.

Chemical Structure and Properties

The core of the molecule is the piperidine ring, which, as discussed, provides a robust and conformationally defined scaffold. The two key functionalizations are the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxymethylene group.

Caption: Chemical Structure of 1-Fmoc-4-carboxymethylene-piperidine.

Table 1: Physicochemical Properties of 1-Fmoc-4-carboxymethylene-piperidine

PropertyValueSource
CAS Number 885274-82-8[2]
Molecular Formula C₂₂H₂₁NO₄[3]
Molecular Weight 365.42 g/mol [3]
Appearance White to pale yellow powder[3]
The Role of the Fmoc Protecting Group

The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[4][5] Its primary function is to temporarily "cap" the piperidine nitrogen, preventing it from reacting out of turn. The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6] This allows for its removal under mild conditions that do not affect other, acid-labile protecting groups commonly used for amino acid side chains. This "orthogonal" protection strategy is fundamental to the stepwise, controlled assembly of complex peptide chains.[4]

The Carboxymethylene Functional Handle

The carboxymethylene group (-CH=COOH) is a versatile functional handle. As a carboxylic acid, it can be activated and coupled to an amine, allowing the piperidine scaffold to be incorporated into a peptide chain as if it were an amino acid. This is the most common application of this building block. Furthermore, the double bond offers potential for further chemical modifications, such as Michael additions, allowing for the attachment of other molecular fragments.

Core Applications in Drug Discovery

The true value of 1-Fmoc-4-carboxymethylene-piperidine lies in its ability to impart desirable properties to a parent molecule. Its applications are diverse, ranging from enhancing the stability of peptides to serving as a core scaffold for small molecule drugs.

A Constrained Mimic for Peptidomimetics

Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[7] One of the most effective strategies to overcome these limitations is to create "peptidomimetics," molecules that mimic the structure and function of a peptide but with improved drug-like properties.[8][9]

Incorporating 1-Fmoc-4-carboxymethylene-piperidine into a peptide chain introduces a rigid, non-natural element. This conformational constraint can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[7][10] By replacing a flexible portion of a peptide with this rigid scaffold, the resulting peptidomimetic is also often more resistant to enzymatic degradation.[8]

cluster_0 Flexible Peptide cluster_1 Constrained Peptidomimetic a Multiple Conformations b Low Receptor Affinity a->b c Prone to Degradation a->c d Locked Bioactive Conformation a->d Introduction of Piperidine Scaffold e High Receptor Affinity d->e f Metabolically Stable d->f

Caption: Conformational constraint enhances peptide properties.

A Scaffold for Small Molecule Therapeutics

Beyond peptidomimetics, the piperidine core is a foundational scaffold for a vast array of small molecule drugs.[1][11] Recent advances have highlighted the importance of three-dimensional molecular shapes in discovering new drugs.[1] 1-Fmoc-4-carboxymethylene-piperidine can serve as a starting point for the synthesis of novel small molecules. The carboxymethylene group can be modified to introduce various pharmacophoric elements, while the piperidine nitrogen, after Fmoc removal, can be functionalized to fine-tune the molecule's properties. This modular approach allows for the rapid generation of libraries of related compounds for screening and optimization. For example, piperidone-containing compounds, which can be synthesized from piperidine precursors, have shown promise as anti-inflammatory agents.[12]

A Linker in Bioconjugation

The field of bioconjugation, which involves linking a small molecule drug to a larger biomolecule like an antibody (creating an Antibody-Drug Conjugate or ADC), requires stable and well-defined linkers. The bifunctional nature of 1-Fmoc-4-carboxymethylene-piperidine makes it a candidate for such applications.[3] The piperidine nitrogen can be attached to the antibody, while the carboxymethylene group can be used to connect the cytotoxic payload. The rigidity of the piperidine ring can help to ensure a well-defined distance and orientation between the antibody and the drug, which can be critical for efficacy.

Experimental Protocols

The successful use of 1-Fmoc-4-carboxymethylene-piperidine hinges on the correct application of SPPS methodologies. The following protocols are provided as a guide for researchers.

General Protocol for Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support (resin).

  • Objective: To expose a free amine for the subsequent coupling reaction.

  • Reagents:

    • Deprotection solution: 20% (v/v) piperidine in DMF.[6][13]

    • DMF (peptide synthesis grade) for washing.

  • Procedure:

    • Swell the peptide-resin in DMF for 15-30 minutes.

    • Drain the DMF from the reaction vessel.

    • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[6]

    • Drain the solution and thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]

Protocol for Incorporating 1-Fmoc-4-carboxymethylene-piperidine into a Peptide Chain

This workflow outlines the key steps for coupling the building block onto the deprotected N-terminus of the peptide-resin.

start Start: Deprotected Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Pre-activate Building Block (e.g., with HBTU/DIPEA in DMF) couple 5. Add Activated Building Block to Resin and Couple wash1->couple activate->couple Add to resin wash2 6. Wash with DMF couple->wash2 end End: Peptide-Resin with Incorporated Scaffold wash2->end

Caption: Workflow for SPPS incorporation of the piperidine building block.

  • Objective: To form a stable amide bond between the building block's carboxylic acid and the peptide's N-terminal amine.

  • Materials:

    • Deprotected peptide-resin.

    • 1-Fmoc-4-carboxymethylene-piperidine (3 equivalents relative to resin loading).

    • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents).[6]

    • Activation base, e.g., N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

    • DMF (peptide synthesis grade).

  • Procedure:

    • Activation: In a separate vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine and HBTU in a minimal amount of DMF. Add DIPEA to the solution to begin the activation of the carboxylic acid. Allow this mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the activated building block solution to the deprotected peptide-resin in the reaction vessel.

    • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates the successful consumption of all free amines and thus a complete coupling reaction.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Future Perspectives

1-Fmoc-4-carboxymethylene-piperidine is more than just a chemical reagent; it is a strategic tool for molecular design. Its ability to introduce conformational rigidity, enhance metabolic stability, and serve as a versatile scaffold makes it a powerful asset in the development of both peptidomimetics and small molecule therapeutics.[3] The principles of orthogonal protection and solid-phase synthesis that underpin its use are well-established and robust, allowing for its reliable incorporation into complex synthetic schemes.

As drug discovery continues to tackle increasingly challenging biological targets, the demand for innovative molecular architectures will only grow. Building blocks like 1-Fmoc-4-carboxymethylene-piperidine, which offer a blend of structural definition and synthetic versatility, will be at the forefront of this endeavor. Future research will likely focus on expanding the diversity of functionalized piperidine scaffolds and developing even more efficient and sustainable synthetic methodologies.[15]

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. Retrieved from [Link]

  • Scripps Research Institute. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Retrieved from [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(21), 8551-8558. Retrieved from [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Aldrich, J. V., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(10), 3462-3466. Retrieved from [Link]

  • Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 494, 223-246. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 27(1), e3284. Retrieved from [Link]

  • Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. Retrieved from [Link]

  • Sorokina, M., & Steinmetzer, T. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 18(9), 11239-11287. Retrieved from [Link]

  • Shishkina, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Retrieved from [Link]

  • Legentil, L., et al. (2006). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 71(7), 2876-2883. Retrieved from [Link]

  • Sravanthi, V., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. Retrieved from [Link]

  • Pan, Y., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3296-3299. Retrieved from [Link]

  • García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 373-380. Retrieved from [Link]

  • García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

  • García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 1-Fmoc-4-carboxymethyl-piperidine: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 1-Fmoc-4-carboxymethyl-piperidine, a versatile heterocyclic building block crucial in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Fmoc-4-carboxymethyl-piperidine, a versatile heterocyclic building block crucial in modern peptide synthesis and medicinal chemistry. We will delve into its core physicochemical properties, explore its primary applications, and provide a detailed, field-proven experimental protocol for its incorporation into synthetic workflows.

Foreword: Clarifying Nomenclature

In the field of complex chemical synthesis, precise nomenclature is paramount. The query for "1-Fmoc-4-carboxymethylene-piperidine" refers to a specific compound with a double bond in its carboxymethylene moiety (CAS 885274-82-8). However, a more commonly utilized and extensively documented structural analog is 1-Fmoc-4-carboxymethyl-piperidine (CAS 180181-05-9), also known by synonyms such as N-Fmoc-4-piperidineacetic acid and Fmoc-Cmp-OH.[1][2][3] This guide will focus on the latter, more prevalent compound, due to its significant role and broader application data in peptide and drug discovery. For clarity, the properties of both are presented below.

Section 1: Physicochemical Properties and Identification

The foundational characteristics of a molecule dictate its behavior in a synthetic environment. 1-Fmoc-4-carboxymethyl-piperidine is a white to off-white solid, distinguished by the presence of a piperidine ring, which imparts structural rigidity, and the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to its application in stepwise synthesis.[2]

Table 1: Key Physicochemical Data

Property1-Fmoc-4-carboxymethyl-piperidine (Fmoc-Cmp-OH)1-Fmoc-4-carboxymethylene-piperidine
CAS Number 180181-05-9[1]885274-82-8[4]
Molecular Formula C22H23NO4[5]C22H21NO4[4]
Molecular Weight 365.42 g/mol [5]363.41 g/mol [4]
Exact Mass 365.1627 Da (Monoisotopic)363.1471 Da (Monoisotopic)
Purity Typically ≥95-99% (HPLC)[1][2]Typically ≥97%[4]
Appearance White to pale yellow powder[2]Not specified
Storage Conditions Store at 0 - 8 °C[2]Not specified

Diagram 1: Chemical Structure of 1-Fmoc-4-carboxymethyl-piperidine

Caption: Structure of 1-Fmoc-4-carboxymethyl-piperidine (Fmoc-Cmp-OH).

Section 2: Core Applications in Research and Development

The utility of Fmoc-Cmp-OH is rooted in its hybrid structure, combining a robust heterocyclic scaffold with a selectively removable protecting group. This design makes it an invaluable tool for constructing complex molecular architectures.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-Cmp-OH serves as a non-natural building block to introduce a piperidineacetic acid moiety into a growing peptide chain. The core principle of Fmoc-based SPPS is the sequential addition of amino acids to a peptide chain anchored to an insoluble resin support.[6] The Fmoc group protects the amine of the incoming amino acid, preventing self-polymerization.[6] Its key advantage is its lability under mild basic conditions (typically using piperidine), which leaves acid-labile side-chain protecting groups intact—the essence of an orthogonal protection strategy.[6] The incorporation of the piperidine scaffold can induce specific conformational constraints or act as a stable, non-peptidic linker within a peptide sequence, influencing its biological activity and metabolic stability.

Utility in Drug Development and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Fmoc-Cmp-OH provides a direct route to incorporate this moiety into novel compounds. Its unique structure aids in the design and synthesis of bioactive molecules, opening avenues for creating therapeutic agents with potentially enhanced efficacy.[2] The carboxymethyl group provides a handle for further chemical modification, while the piperidine core can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

Bioconjugation

This molecule is also employed in bioconjugation, where stable linkages are formed between different biomolecules.[2] For example, it can be used as a linker to attach a peptide or small molecule drug to a larger entity like an antibody, forming an antibody-drug conjugate (ADC). This application is critical for developing targeted therapies that deliver a potent payload specifically to diseased cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[2]

Section 3: Experimental Protocol: Incorporation of Fmoc-Cmp-OH in Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of Fmoc-Cmp-OH onto a resin-bound peptide chain with a free N-terminal amine. The process follows the standard Fmoc-SPPS cycle.

Diagram 2: The Fmoc-SPPS Workflow

spss_workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Removes Fmoc & byproducts Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-Cmp-OH + HBTU/DIC) Activation->Coupling Activated Ester Formation Wash2 DMF/DCM Wash Coupling->Wash2 Forms new peptide bond Cycle Repeat Cycle or Final Cleavage Wash2->Cycle Cycle->Deprotection For next amino acid

Caption: A typical cycle for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 1-Fmoc-4-carboxymethyl-piperidine (Fmoc-Cmp-OH)

  • Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Isopropyl alcohol (IPA)

  • Manual synthesis vessel

Protocol Steps:

  • Resin Preparation:

    • Action: Ensure the resin-bound peptide from the previous cycle has been thoroughly washed with DMF to remove any residual piperidine from the last deprotection step.

    • Causality: Residual base can prematurely neutralize the incoming activated amino acid, inhibiting the coupling reaction.

  • Fmoc-Cmp-OH Activation (Performed in a separate vessel):

    • Action: Dissolve 3-4 equivalents of Fmoc-Cmp-OH relative to the resin loading capacity in DMF. Add 3-4 equivalents of the activator (e.g., HBTU or a combination of DIC and Oxyma). Finally, add 6-8 equivalents of DIEA. Allow the mixture to pre-activate for 3-5 minutes.

    • Causality: The activator converts the carboxylic acid of Fmoc-Cmp-OH into a highly reactive ester.[6] This active ester readily reacts with the free amine on the peptide-resin. DIEA acts as a non-nucleophilic base to facilitate the reaction.

  • Coupling Reaction:

    • Action: Add the activated Fmoc-Cmp-OH solution to the synthesis vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

    • Causality: The nucleophilic N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of Fmoc-Cmp-OH, forming a stable amide (peptide) bond.

  • Monitoring the Coupling:

    • Action: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

    • Causality: This is a critical self-validating step. An incomplete reaction (positive Kaiser test, blue beads) requires a second coupling step to ensure high purity of the final peptide.

  • Washing:

    • Action: Once the coupling is complete, drain the reaction solution. Wash the peptide-resin extensively with DMF (3-5 times), followed by DCM and/or IPA (3-5 times) to remove all excess reagents and byproducts.[8]

    • Causality: Thorough washing is essential for the purity of the final product. It prevents side reactions in subsequent steps of the synthesis.

  • Next Cycle or Final Cleavage:

    • Action: The resin is now ready for the next step. Either proceed to the N-terminal Fmoc deprotection to continue elongating the peptide chain or, if the synthesis is complete, proceed to the final cleavage and side-chain deprotection step using a reagent cocktail (e.g., based on trifluoroacetic acid).

    • Causality: The choice of action depends on the overall synthetic plan. The final cleavage step liberates the synthesized peptide from the solid support.

Section 4: Conclusion

1-Fmoc-4-carboxymethyl-piperidine (Fmoc-Cmp-OH) is a high-value chemical tool for scientists in peptide chemistry and drug discovery. Its well-defined structure, featuring a stable piperidine scaffold and a strategically placed Fmoc protecting group, provides a reliable method for introducing non-natural moieties into complex molecules. The robust and well-understood protocols for its use in SPPS, coupled with its potential to enhance the pharmacological properties of target compounds, solidify its position as a cornerstone building block in the synthesis of novel peptides and therapeutics.

References

  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Liu, K., et al. (2020). Fmoc-based solid-phase peptide synthesis. Bio-protocol, 10(1), e3486. [Link]

  • PubChem. (n.d.). 1-Fmoc-4-[N-Boc-N-(carboxymethyl)amino]piperidine. [Link]

  • Pharma Innovation. (n.d.). CAS 885274-82-8 1-Fmoc-4-carboxymethylene-piperidine. [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]

  • Ilarslan, M., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-247. [Link]

Sources

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocol using 1-Fmoc-4-carboxymethylene-piperidine

Utilizing 1-Fmoc-4-carboxymethylene-piperidine in Solid-Phase Peptide Synthesis for Novel Peptidomimetics Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 1-Fmoc-4-carboxymethylene-piperidine in Solid-Phase Peptide Synthesis for Novel Peptidomimetics

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the incorporation of the non-canonical, conformationally restricted amino acid analogue, 1-Fmoc-4-carboxymethylene-piperidine, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the foundational principles of Fmoc SPPS, detail the unique considerations for this piperidine-based building block, and provide a robust, step-by-step protocol for its successful integration. The causality behind experimental choices, from resin selection to coupling reagent activation and final cleavage, is elucidated to ensure both scientific integrity and practical success.

Introduction to Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the automated and efficient assembly of peptide chains on a solid support.[1] The most prevalent strategy today is the Fmoc/tBu approach, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[1] This orthogonal system allows for the sequential addition of amino acids under mild conditions, preserving the integrity of the growing peptide chain.[]

The incorporation of non-canonical or unnatural amino acids is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced properties, such as improved stability against proteolysis, increased receptor affinity, and controlled conformational structure. Piperidine derivatives, such as 1-Fmoc-4-carboxymethylene-piperidine, are valuable building blocks for introducing rigid scaffolds into a peptide backbone, influencing its secondary structure and biological activity.[3][4]

The Building Block: 1-Fmoc-4-carboxymethylene-piperidine

1-Fmoc-4-carboxymethylene-piperidine is a synthetic amino acid analogue where the traditional α-carbon is replaced by a piperidine ring. The Fmoc group protects the piperidine nitrogen, and the carboxymethylene group provides the carboxylic acid functionality necessary for peptide bond formation.

Structural Features and Implications:

  • Conformational Rigidity: The piperidine ring introduces a significant steric constraint, locking the peptide backbone into a more defined conformation.

  • Peptidomimetic Properties: Peptides containing this moiety may exhibit enhanced resistance to enzymatic degradation.

  • SPPS Compatibility: The presence of the standard Fmoc protecting group and a carboxylic acid handle makes it fully compatible with established Fmoc/tBu SPPS workflows.

Core Principles of the Fmoc/tBu SPPS Cycle

The synthesis process is a cycle of repeated deprotection and coupling steps. A foundational understanding of each phase is critical for success.

3.1. Resin Selection and Swelling

The choice of solid support is dictated by the desired C-terminal functionality.

  • Wang Resin: Used to generate a C-terminal carboxylic acid.[5]

  • Rink Amide Resin: Used to generate a C-terminal amide.[5][6]

Before synthesis, the resin must be swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to allow reagents access to the reactive sites within the polymer matrix.[1][5]

3.2. Nα-Fmoc Deprotection

The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine base, most commonly piperidine.[7] The reaction proceeds via a β-elimination mechanism (E1cB), releasing the free N-terminal amine of the peptide and generating a dibenzofulvene (DBF) byproduct.[8][9] The excess piperidine acts as a scavenger, forming a stable adduct with DBF to prevent its re-addition to the peptide chain.[9][10]

3.3. Amino Acid Coupling

The formation of the amide bond between the free N-terminal amine on the resin and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent.[11][12] These reagents convert the carboxylic acid into a more reactive intermediate.[12]

  • Common Coupling Reagents: HBTU, TBTU, and PyBOP are highly efficient uronium/phosphonium-based reagents that, in the presence of a base like N,N-Diisopropylethylamine (DIPEA), rapidly form an activated ester intermediate, facilitating amide bond formation with minimal racemization.[13]

  • Carbodiimides: DIC is often used, particularly with additives like Oxyma or HOBt, to form an active ester and suppress racemization.[14][15]

3.4. Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[16] This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA), in a "cleavage cocktail" containing scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) to quench reactive cationic species generated during the deprotection of certain amino acid side chains.[17]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of 1-Fmoc-4-carboxymethylene-piperidine into a peptide sequence.

4.1. Visualization of the SPPS Cycle

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Fmoc group Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Prepare for coupling Wash2 4. DMF Wash Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Final Final Cleavage (TFA Cocktail) Wash2->Final After final AA Start Start: Swollen Resin with Free N-terminus Start->Deprotection Purify Purification (HPLC) Final->Purify

Caption: Workflow of the Fmoc-SPPS cycle for peptide elongation.

4.2. Materials and Reagents
ReagentSupplierPurpose
Rink Amide or Wang ResinStandard SupplierSolid Support
N,N-Dimethylformamide (DMF), Peptide GradeStandard SupplierMain Solvent
Dichloromethane (DCM), Reagent GradeStandard SupplierSolvent for washing and resin transfer
PiperidineStandard SupplierFmoc deprotection agent
1-Fmoc-4-carboxymethylene-piperidineSpecialty SupplierBuilding Block
Standard Fmoc-Protected Amino AcidsStandard SupplierBuilding Blocks
HBTU (or equivalent coupling reagent)Standard SupplierActivating Agent
N,N-Diisopropylethylamine (DIPEA)Standard SupplierActivation Base
Trifluoroacetic Acid (TFA)Standard SupplierCleavage Agent
Triisopropylsilane (TIS)Standard SupplierScavenger
Deionized WaterIn-houseScavenger
Ninhydrin Test KitStandard SupplierMonitoring reaction completion
4.3. Protocol: Step-by-Step Synthesis

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

  • Place the appropriate amount of resin (e.g., ~200 mg for a 0.5 mmol/g substitution resin) into a solid-phase synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Add 5 mL of DMF and agitate for another 30 minutes. Drain the DMF. The resin is now ready for synthesis.[1][6]

Step 2: Initial Fmoc Deprotection (If starting with a pre-loaded Fmoc-protected resin)

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes to ensure complete deprotection.[5][8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL washes).

Step 3: Coupling of 1-Fmoc-4-carboxymethylene-piperidine Rationale: Due to the potential steric hindrance of the piperidine ring, a slightly longer coupling time and robust activation are recommended to ensure the reaction goes to completion.

  • In a separate vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

  • Pre-activate by agitating for 2-5 minutes.[18]

  • Add the activated amino acid solution to the synthesis vessel containing the deprotected peptide-resin.

  • Agitate at room temperature for 1.5 to 2 hours.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL washes).

Step 4: Monitoring the Coupling Reaction

  • Take a small sample of resin beads (~1-2 mg) and wash them with DCM and ethanol.

  • Perform a qualitative ninhydrin (Kaiser) test.[18]

    • Negative Result (beads remain colorless/yellow): Coupling is complete. Proceed to the next step.

    • Positive Result (beads turn dark blue/purple): Coupling is incomplete. Re-couple by repeating Step 3.

Step 5: Chain Elongation (Coupling of Subsequent Amino Acids)

  • Perform Fmoc deprotection as described in Step 2.

  • Perform the coupling of the next standard Fmoc-amino acid as described in Step 3, typically with a standard coupling time of 1 hour.

  • Repeat this cycle of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled.

Step 6: Final Cleavage and Peptide Precipitation Safety Note: Perform this step in a certified fume hood. TFA is highly corrosive.

  • After the final Fmoc deprotection, wash the peptide-resin extensively with DMF (3x), followed by DCM (3x), and methanol (2x).

  • Dry the resin under a high vacuum for at least 1 hour.[16]

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K.[17]

Reagent K Component Percentage (v/v or w/v) Purpose
Trifluoroacetic Acid (TFA)92.5%Cleaves peptide from resin, removes protecting groups
Water2.5%Cation scavenger
Triisopropylsilane (TIS)2.5%Cation scavenger, protects Trp
1,2-Ethanedithiol (EDT)2.5%Cation scavenger, protects Met, Cys
  • Add 5-10 mL of the cleavage cocktail to the dry peptide-resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40-50 mL of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and organic byproducts.

  • Dry the resulting white peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Conclusion

The incorporation of 1-Fmoc-4-carboxymethylene-piperidine provides a reliable method for synthesizing conformationally constrained peptidomimetics. By leveraging the robust and well-established Fmoc/tBu SPPS strategy and making minor adjustments to account for the unique structure of this building block—specifically by ensuring complete activation and allowing for sufficient coupling time—researchers can successfully integrate this and similar scaffolds into novel peptide sequences. The protocol described herein serves as a validated starting point for the exploration of new peptide-based therapeutics and research tools.

References
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-referenced.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Self-referenced.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Self-referenced.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • Peptide Synthesis. (2025). Bio-protocol.
  • Coupling Reagents for Solid Phase Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • What is coupling reagents in peptide synthesis? (2025). ResearchGate.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (n.d.). ResearchGate.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (2022). ChemicalBook.
  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS. RSC Advances, 5(126), 104417-104425.
  • Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. In Sustainable Synthesis of Nitrogen-Containing Heterocycles (pp. 353-377). Elsevier.
  • Sridharan, V., et al. (2021).
  • Piperidine. (n.d.). Wikipedia.
  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014). Google Patents.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis (pp. 17-27). Oxford University Press.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-391.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

Sources

Application

Application Note: Optimized HATU Coupling Conditions for 1-Fmoc-4-carboxymethylene-piperidine

Introduction & Scope 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) is a highly versatile, structurally rigid building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) is a highly versatile, structurally rigid building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and complex pharmaceutical intermediates[1]. The molecule features an Fmoc-protected piperidine ring and an exocyclic α,β -unsaturated carboxylic acid (carboxymethylene). This conjugation stabilizes the carboxylate, subtly reducing the electrophilicity of the activated intermediate. Consequently, standard coupling reagents (e.g., DCC, EDC) often yield incomplete reactions or require prolonged heating.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for both solution-phase and solid-phase amide bond formation using this specific building block.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to ensure reaction fidelity:

  • HATU over HBTU/PyBOP: HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the benzotriazole ring acts as an internal neighboring base, accelerating the nucleophilic attack of the amine via a cyclic transition state[2][3]. This dramatically enhances reaction rates and suppresses racemization, which is crucial when coupling sterically demanding piperidine derivatives[4].

  • The Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the carboxylic acid to initiate HATU attack, and it neutralizes any amine salts present without acting as a competing nucleophile[3].

  • Pre-activation Causality: Uronium reagents like HATU can react directly with primary amines to form unreactive guanidinium byproducts, permanently capping the amine[5]. To prevent this, our protocol mandates a strict pre-activation step , ensuring the acid is fully converted to the OAt-active ester before the amine is introduced[2].

HATU_Coupling Acid 1-Fmoc-4-carboxymethylene- piperidine Base DIPEA (Base) Acid->Base Deprotonation Anion Carboxylate Anion Base->Anion ActiveEster OAt Active Ester Intermediate Anion->ActiveEster + HATU Activation HATU HATU Reagent HATU->ActiveEster Product Target Amide Product ActiveEster->Product + Amine Addition Amine Amine Nucleophile Amine->Product

HATU-mediated amide coupling mechanism for 1-Fmoc-4-carboxymethylene-piperidine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required to drive the coupling to completion while minimizing side reactions.

ReagentSolution-Phase (Eq)Solid-Phase (Eq)Functional Role
1-Fmoc-4-carboxymethylene-piperidine 1.0 - 1.23.0Carboxylic Acid Building Block
Target Amine 1.01.0 (Resin Loading)Nucleophile
HATU 1.1 - 1.22.9Uronium Coupling Reagent
DIPEA 2.5 - 3.06.0Non-nucleophilic Base
Anhydrous DMF 0.1 M - 0.2 M5 mL / g of resinPolar Aprotic Solvent

Note: In Solid-Phase Peptide Synthesis (SPPS), HATU is kept slightly sub-stoichiometric relative to the acid (2.9 eq vs 3.0 eq) to guarantee no free HATU is transferred to the resin, thereby eliminating the risk of amine guanidinylation[4][5].

Step-by-Step Experimental Protocols

Protocol A: Solution-Phase Amide Coupling

This protocol is engineered as a self-validating workflow for synthesizing discrete intermediates.

Step 1: Acid Solvation Dissolve 1-Fmoc-4-carboxymethylene-piperidine (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M. Ensure the reaction vessel is purged with inert gas (N₂ or Argon) to prevent moisture from hydrolyzing the highly reactive OAt ester.

Step 2: Deprotonation & Pre-activation Add DIPEA (2.5 eq) to the solution and stir for 2 minutes. Next, add HATU (1.1 eq) in one portion. Stir the mixture vigorously at room temperature for exactly 3 to 5 minutes[2].

  • Self-Validation Checkpoint: Extract a 1 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS. You must observe the disappearance of the parent acid mass and the appearance of the methyl ester (formed by MeOH quenching the OAt active ester).

Step 3: Amine Addition Once activation is confirmed, add the target amine (1.0 eq) dropwise. Crucial Adjustment: If the amine is supplied as a hydrochloride or trifluoroacetate salt, add an additional 1.0 eq of DIPEA simultaneously to liberate the free base[3].

Step 4: Reaction & Workup Stir the reaction at room temperature for 1–2 hours. Upon completion (verified by LC-MS or TLC), quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Adaptation

For incorporating the piperidine building block into a growing peptide chain on a solid support.

Step 1: Resin Preparation Swell the Fmoc-deprotected resin (e.g., Rink Amide) in DMF for 30 minutes. Drain completely.

Step 2: Ex-Situ Pre-activation In a separate vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine (3.0 eq based on resin substitution) in DMF (5 mL/g of resin). Add HATU (2.9 eq) followed by DIPEA (6.0 eq)[2][4]. Vortex the mixture for 3 minutes. The solution will typically adopt a pale yellow hue, indicative of HOAt anion generation.

Step 3: Coupling Transfer the pre-activated solution to the reaction vessel containing the swollen resin. Agitate gently at room temperature for 45 to 60 minutes[2].

Step 4: Washing & Self-Validation Drain the coupling solution. Wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A negative result (colorless/yellow beads and solution) confirms >99% coupling efficiency. A positive result (blue beads) indicates incomplete coupling; repeat Steps 2-4 using 1.5 eq of reagents before proceeding to Fmoc deprotection.

References

  • [2] Title: Technical Support Information Bulletin 1205 - HATU Source: peptide.com URL:

  • [5] Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (rsc.org) URL:

  • [1] Title: CAS 885274-82-8 1-Fmoc-4-carboxymethylene-piperidine Source: alfa-chemclinix.com URL:

  • [3] Title: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent Source: SynOpen (d-nb.info) URL:

  • [4] Title: Accelerated chemical synthesis of peptides and small proteins Source: PNAS (pnas.org) URL:

Sources

Method

Application Note: Advanced Fmoc Deprotection Protocol for 1-Fmoc-4-carboxymethylene-piperidine

Introduction & Structural Significance 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1], also referred to as 1-Fmoc-4-piperidineacetic acid[2], is a highly versatile, conformationally restricted building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1], also referred to as 1-Fmoc-4-piperidineacetic acid[2], is a highly versatile, conformationally restricted building block used extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. When this molecule is coupled to a growing peptide chain or solid support via its carboxylic acid moiety, the piperidine nitrogen remains protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Removing this Fmoc group is a critical step. Unlike standard α -amino acids that yield primary amines upon deprotection, the deprotection of 1-Fmoc-4-carboxymethylene-piperidine exposes a secondary cyclic amine . This structural nuance significantly alters the steric environment for subsequent couplings and necessitates specific colorimetric validation methods (such as the Chloranil test) to ensure the integrity of the synthetic workflow.

Mechanistic Causality of Fmoc Cleavage (E-E-A-T)

The Fmoc protecting group is base-labile and is typically removed using a mild secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF)[3][4]. The selection of these specific reagents is grounded in the following mechanistic causalities:

  • Solvent Dynamics (DMF): Fmoc removal is optimally performed in DMF. Despite being less effective than trifluoroacetic acid (TFA) at disrupting interchain peptide aggregation, DMF provides an electron-donating, relatively polar medium that heavily favors the deprotection kinetics[5]. It is critical to use high-quality, amine-free DMF, as degraded DMF contains dimethylamine which can trigger premature, uncontrolled Fmoc cleavage[6].

  • Base-Induced β -Elimination: The deprotection proceeds via a two-step mechanism. First, the basic piperidine removes the highly acidic proton at the 9-position of the fluorene ring[5]. This initiates a β -elimination reaction, resulting in the cleavage of the Fmoc group and the release of carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate[5][7].

  • Nucleophilic Scavenging: DBF is a potent electrophile. If left unmanaged, it will irreversibly alkylate the newly liberated secondary amine of the 1-Fmoc-4-carboxymethylene-piperidine[7]. Piperidine serves a dual purpose: it acts as the base to initiate cleavage and as a nucleophilic scavenger that rapidly traps DBF to form a stable DBF-piperidine adduct[5][7].

Validation_Logic Start Deprotection Reaction (20% Piperidine in DMF) Cleavage β-Elimination Release of DBF & CO2 Start->Cleavage Scavenging DBF Scavenging Formation of DBF-Piperidine Cleavage->Scavenging Validation Self-Validating Checks Scavenging->Validation UV_Test UV Spectroscopy (301 nm) Quantify DBF-Adduct in Wash Validation->UV_Test Color_Test Chloranil Color Test Detect Free Secondary Amine Validation->Color_Test Success Proceed to Next Coupling (High Yield Assured) UV_Test->Success Adduct peaks plateau Fail Repeat Deprotection (Prevent Deletion Sequences) UV_Test->Fail Adduct still rising Color_Test->Success Positive (Blue/Green) Color_Test->Fail Negative (Colorless)

Logical workflow for self-validating Fmoc deprotection of secondary amines.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Deprotection Workflow

Context: This protocol assumes 1-Fmoc-4-carboxymethylene-piperidine has been coupled to the resin and requires N-terminal deprotection.

Step 1: Resin Swelling

  • Action: Suspend the resin in amine-free DMF (approx. 10 mL/g resin) and agitate for 30–60 minutes. Push the DMF out using nitrogen gas[6].

  • Causality: Swelling loosens the internal polystyrene/PEG matrix of the resin, maximizing the exposure of active sites and ensuring uniform reagent penetration for the subsequent deprotection[8].

Step 2: Primary Deprotection

  • Action: Add 20% (v/v) piperidine in DMF (approx. 10 mL/g resin). Mix for 5 to 7 minutes by bubbling nitrogen gas or mechanical rocking[4][6]. Drain the reaction vessel.

  • Causality: The initial burst of base rapidly cleaves the majority of the Fmoc groups. Draining removes the bulk of the generated DBF-piperidine adduct, driving the reaction equilibrium forward.

Step 3: Secondary Deprotection & Scavenging

  • Action: Add a second, fresh portion of 20% piperidine in DMF. Agitate for an additional 10–15 minutes[4][8].

  • Causality: The two-step treatment ensures 100% deprotection efficiency. The fresh excess of piperidine acts as a nucleophilic scavenger, thoroughly trapping any residual DBF[5][7].

Step 4: Stringent Washing

  • Action: Drain the reagent and wash the resin 5 times with DMF, specifically ensuring the sides of the coupling vessel are washed[6].

  • Causality: Complete removal of the DBF-piperidine adduct and residual base is mandatory. Residual piperidine will prematurely deprotect the next activated amino acid, leading to deletion sequences or double insertions[8].

Protocol B: Validation via Chloranil Test

Context: Because the deprotected 1-Fmoc-4-carboxymethylene-piperidine yields a secondary amine, the standard Kaiser (ninhydrin) test will yield false negatives. The Chloranil test must be used.

  • Transfer a few washed resin beads to a small glass test tube.

  • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF.

  • Let the mixture stand at room temperature for 5 minutes.

  • Interpretation: A dark blue or green color on the beads indicates the presence of a free secondary amine (successful deprotection). Colorless or yellowish beads indicate incomplete deprotection, requiring a repeat of Step 3.

Quantitative Data: Deprotection Reagent Comparison

When dealing with highly aggregated sequences or steric hindrance, standard piperidine may result in slow or incomplete deprotection. In such cases, alternative reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be utilized[9].

Table 1: Quantitative Comparison of Fmoc Deprotection Reagents

Reagent SystemConcentrationDBF Scavenging EfficiencyTypical Reaction TimeMechanistic Causality & Application Notes
Piperidine / DMF 20% (v/v)Excellent15 - 30 minStandard protocol. Piperidine acts as both the mild base for proton removal and the nucleophile for DBF scavenging[3][5].
DBU / Piperidine / DMF 2% / 2% (v/v)Excellent (via Piperidine)2 - 5 minAccelerated cleavage. DBU removes Fmoc much faster than piperidine but is non-nucleophilic. Piperidine must be added strictly to scavenge the fulvene byproduct[7][9].
4-Methylpiperidine / DMF 20% (v/v)Good15 - 30 minLow-toxicity alternative. Offers comparable kinetics to piperidine but is often utilized to comply with stricter laboratory toxicity profiles[5].

Note: DBU should be avoided if aspartic acid (Asp) residues are present in the sequence, as DBU strongly catalyzes unwanted aspartimide formation[9].

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Conformationally Constrained Cyclic Peptides Using 1-Fmoc-4-carboxymethylene-piperidine

Introduction: The Quest for Rigidity in Peptide Drug Design In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Rigidity in Peptide Drug Design

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics.[1][2][3] Their macrocyclic structure confers several advantages over linear counterparts, including enhanced metabolic stability against exopeptidases, improved cell permeability, and often, a higher binding affinity and selectivity for their biological targets.[1][4] This enhanced performance is largely attributed to a reduction in conformational flexibility. By constraining a peptide into a more rigid, bioactive conformation, the entropic penalty upon binding to a target is minimized, leading to more potent interactions.

A key strategy for achieving this conformational rigidity is the incorporation of non-proteinogenic amino acids that act as structural scaffolds.[3] 1-Fmoc-4-carboxymethylene-piperidine is a prime example of such a building block. Its rigid piperidine ring introduces a well-defined turn or kink in the peptide backbone, guiding the peptide into a predictable three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the carboxymethylene moiety provides the necessary functional group for peptide bond formation.

This guide provides a comprehensive overview and detailed protocols for the incorporation of 1-Fmoc-4-carboxymethylene-piperidine into a peptide sequence and its subsequent head-to-tail cyclization on a solid support.

The Building Block: 1-Fmoc-4-carboxymethylene-piperidine at a Glance

1-Fmoc-4-carboxymethylene-piperidine, also known as N-Fmoc-4-piperidineacetic acid, is a bifunctional molecule designed for peptide synthesis.

PropertyValue
Synonyms Fmoc-Cmp-OH, Fmoc-4-piperidylacetic acid
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White to off-white solid
CAS Number 180181-05-9

The core utility of this molecule lies in its dual nature:

  • The Fmoc Group: This base-labile protecting group on the piperidine nitrogen allows for its use in the widely adopted Fmoc-based SPPS methodology. It remains stable during coupling reactions but is efficiently removed by a mild base, typically piperidine, to allow for chain elongation.[5][6]

  • The Carboxymethylene Group: The acetic acid moiety provides the carboxylic acid functionality required to form a peptide bond with the free N-terminal amine of the growing peptide chain.

Part I: Synthesis of the Linear Peptide via Fmoc-SPPS

The first phase of the synthesis involves the assembly of the linear peptide on a solid support using automated or manual SPPS techniques. The following protocol is a generalized procedure adaptable for most peptide sequences.

Experimental Protocol: Linear Peptide Synthesis
  • Resin Selection and Swelling:

    • For head-to-tail cyclization, the peptide must be anchored to the resin via a side chain. Select a resin pre-loaded with an amino acid whose side chain can be orthogonally deprotected. A common choice is Fmoc-Glu-OAll on Wang resin or Fmoc-Asp(Odmab)-OH loaded onto a suitable resin . The allyl (All) or (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) (Dmab) groups can be selectively removed later without affecting the acid-labile side-chain protecting groups of other amino acids.

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.[5][8]

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes to ensure complete removal of the Fmoc group.[9]

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) or HATU (0.95 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. The incorporation of 1-Fmoc-4-carboxymethylene-piperidine follows this same procedure.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the sequence until the full-length linear peptide is assembled.

SPPS Workflow Diagram

SPPS_Cycle start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 end_node Elongated Peptide (Fmoc-Protected) wash2->end_node Repeat Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Table of Reagents and Conditions for Linear Synthesis
StepReagent/SolventTypical ConditionsPurpose
Fmoc Deprotection 20% Piperidine in DMF (v/v)5 min + 15 min at RTRemoves the N-terminal Fmoc group to expose a free amine.[8][10]
Amino Acid Coupling Fmoc-AA-OH (3-5 eq.), HBTU/HOBt or HATU (3-5 eq.), DIPEA (6-10 eq.), DMF1-2 hours at RTForms the peptide bond between the new amino acid and the peptide chain.
Washing DMF, DCM3-6 washes after deprotection and coupling stepsRemoves excess reagents and byproducts.

Part II: On-Resin Head-to-Tail Cyclization

Performing the cyclization while the peptide is still attached to the solid support is highly advantageous. The resin matrix enforces a "pseudo-dilution" effect, where the reactive ends of individual peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular dimerization or oligomerization.[9][11]

Experimental Protocol: On-Resin Cyclization
  • C-Terminal Carboxyl Deprotection (Example with Allyl Group):

    • Wash the fully assembled, N-terminally Fmoc-protected linear peptide-resin with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and a scavenger such as Phenylsilane (PhSiH₃) (15 equivalents) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2-3 hours at room temperature.

    • Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF and DCM washes. This step removes the allyl protecting group, exposing the C-terminal carboxylic acid.

  • N-Terminal Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in Part I, Step 2, to expose the N-terminal amine.

    • Ensure the resin is washed exhaustively with DMF to remove all piperidine, as it can interfere with the cyclization coupling reaction.

  • Intramolecular Cyclization:

    • In a separate vial, prepare a solution of a potent coupling reagent. A common choice for the more challenging cyclization step is HATU or PyBOP (3-5 equivalents) with HOAt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the cyclization cocktail to the deprotected linear peptide-resin. The reaction volume should be large enough to ensure high dilution.

    • Agitate the reaction for 4-24 hours at room temperature.[9]

    • Monitor the reaction by cleaving a small sample of resin and analyzing the product via HPLC-MS. The cyclic product will have a mass corresponding to the linear peptide minus one molecule of water and will typically have a different retention time.

On-Resin Cyclization Workflow Diagram

On_Resin_Cyclization start Linear Peptide on Resin (Side-chain anchored, Fmoc-N-Terminus, Protected C-Terminus) deprotect_C 1. Selective C-Terminus Deprotection (e.g., Pd(PPh₃)₄ for Allyl) start->deprotect_C deprotect_N 2. N-Terminus Fmoc Deprotection (20% Piperidine/DMF) deprotect_C->deprotect_N cyclize 3. Intramolecular Coupling (High Dilution, HATU/DIPEA in DMF) deprotect_N->cyclize final_product Cyclic Peptide on Resin cyclize->final_product

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Table of Reagents and Conditions for Cyclization
StepReagent/SolventTypical ConditionsPurpose
C-Terminal Deprotection (Allyl) Pd(PPh₃)₄, PhSiH₃ in DCM2-3 hours at RTSelectively removes the C-terminal protecting group to expose the carboxyl.
N-Terminal Deprotection 20% Piperidine in DMF (v/v)5 min + 15 min at RTExposes the N-terminal amine for cyclization.
Cyclization Coupling HATU/HOAt/DIPEA or PyBOP/HOBt/DIPEA in DMF (high dilution)4-24 hours at RTForms the intramolecular amide bond to create the macrocycle.[1]

Part III: Cleavage, Purification, and Characterization

Once cyclization is complete, the peptide is cleaved from the solid support, purified, and its identity and purity are confirmed.

Experimental Protocol: Final Steps
  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization:

    • Analytical RP-HPLC: Assess the purity of the final product. The cyclic peptide should appear as a single major peak.[4]

    • Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. Electrospray Ionization (ESI-MS) is commonly used. Note that cyclic peptides often exhibit complex fragmentation patterns in MS/MS experiments compared to their linear counterparts.[12]

    • Nuclear Magnetic Resonance (NMR): For in-depth structural analysis, 2D NMR techniques (like COSY, TOCSY, and NOESY) can be used to determine the three-dimensional conformation of the cyclic peptide in solution.

Table of Typical Analytical Parameters
TechniquePurposeTypical Output
Analytical RP-HPLC Purity assessment and quantificationChromatogram showing a major peak with retention time; purity reported as % area.
ESI-MS Identity confirmationMass spectrum showing the [M+H]⁺ and other charged states of the molecule.
MS/MS Sequence verification (can be challenging for cyclic peptides)Fragmentation spectrum showing b- and y-ions (or other fragment types).
NMR Spectroscopy Determination of 3D structure and conformational dynamics in solution1D and 2D spectra used to assign protons and determine spatial proximities.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The steric bulk of the piperidine ring in 1-Fmoc-4-carboxymethylene-piperidine may slightly hinder coupling efficiency. Using stronger coupling reagents like HATU and extending the coupling time is recommended.

  • Dimerization/Oligomerization: If significant amounts of dimer or larger oligomers are observed after cyclization, ensure that high dilution conditions were maintained during the cyclization step.

  • Epimerization: The C-terminal amino acid is susceptible to racemization during the activation required for cyclization. Using coupling reagents known to suppress epimerization, such as those containing HOAt or Oxyma, and avoiding excessive exposure to base can mitigate this risk.[10][11]

  • Side Reactions with Piperidine: During Fmoc deprotection, the dibenzofulvene byproduct can sometimes form adducts with certain amino acids. Ensuring rapid and thorough washing after deprotection minimizes this side reaction.[10]

Conclusion

1-Fmoc-4-carboxymethylene-piperidine is a valuable synthetic tool for introducing conformational constraints into peptides. Its rigid scaffold and compatibility with standard Fmoc-SPPS make it an attractive choice for medicinal chemists and drug development professionals aiming to design cyclic peptides with improved stability, selectivity, and biological activity. By following the detailed protocols for linear synthesis, on-resin cyclization, and subsequent characterization outlined in this guide, researchers can effectively incorporate this building block to explore new frontiers in peptide-based therapeutics.

References

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Available from: [Link]

  • Isidro-Llobet, A., et al. Methods for the synthesis of cyclic peptides. Google Patents. 2008.
  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available from: [Link]

  • D'Souza, C., et al. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. PMC. 2016. Available from: [Link]

  • Li, X., et al. Constructing Head-to-Tail Cyclic Peptide DNA-Encoded Libraries Using Two-Directional Synthesis Strategy. Bioconjugate Chemistry. 2022. Available from: [Link]

  • Ingale, S., and Dawson, P.E. On Resin Side-Chain Cyclization of Complex Peptides Using CuAAC. Organic Letters. 2011. Available from: [Link]

  • Loffet, A., et al. On-resin peptide cyclization. Google Patents. 2006.
  • Biotage. Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Wang, C.K., et al. Understanding and Designing Head-to-Tail Cyclic Peptides. PMC. 2021. Available from: [Link]

  • Jo, H., and Mezo, A.R. Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. 2021. Available from: [Link]

  • Banerjee, S., and Kodadek, T. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. 2021. Available from: [Link]

  • YMC. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Available from: [Link]

  • Becerril-Luján, B., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. 2014. Available from: [Link]

  • GO-Bio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • da Silva, E.L., et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. 2013. Available from: [Link]

  • Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. 2019. Available from: [Link]

  • Balboni, G., et al. Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/κ-Opioid Receptor Ligands Lacking the Traditional Pharmacophores. MDPI. 2022. Available from: [Link]

  • Wang, J., et al. Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein–Protein Interactions Using Phage Display. Stanford Medicine. 2023. Available from: [Link]

  • Jad, Y.E., et al. New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online. 2023. Available from: [Link]

  • Galman, J.L., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. 2019. Available from: [Link]

Sources

Method

Application Note: 1-Fmoc-4-carboxymethylene-piperidine as a Bifunctional Scaffold in Combinatorial Chemistry

Executive Summary In the pursuit of novel therapeutics, the exploration of uncharted chemical space requires building blocks that offer both structural rigidity and orthogonal reactivity. 1-Fmoc-4-carboxymethylene-piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the exploration of uncharted chemical space requires building blocks that offer both structural rigidity and orthogonal reactivity. 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) serves as a premier bifunctional scaffold for combinatorial chemistry and peptidomimetic design. By incorporating an α,β -unsaturated carboxylic acid onto a piperidine ring, this building block allows for standard Solid-Phase Peptide Synthesis (SPPS) followed by late-stage, diversity-oriented functionalization via conjugate addition[1]. This application note details the mechanistic rationale, optimized protocols, and quantitative benchmarks for deploying this scaffold in high-throughput library generation.

Mechanistic Rationale: The Causality of Scaffold Design

As a Senior Application Scientist, I emphasize that successful combinatorial library generation relies on predictable, orthogonal reactivity. The selection of 1-Fmoc-4-carboxymethylene-piperidine is driven by three distinct chemical features:

  • Conformational Restriction : The piperidine core acts as a rigid spacer. When integrated into a peptide or small-molecule backbone, it restricts the ϕ and ψ dihedral angles, inducing specific secondary structures (such as hybrid coils or turns) that enhance target affinity and proteolytic stability[1].

  • Orthogonal Fmoc Protection : The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the piperidine nitrogen ensures seamless integration into standard SPPS workflows. It can be selectively removed using 20% piperidine without affecting acid-labile side-chain protecting groups[2].

  • The α,β -Unsaturated Warhead (Dual Reactivity) : The exocyclic carboxymethylene group ( =CH−COOH ) is the cornerstone of this scaffold's utility.

    • Phase 1 (Amidation): The carboxylic acid is coupled to an amine, forming an α,β -unsaturated amide. Because the conjugated double bond stabilizes the acid's ground state, highly reactive uronium coupling reagents (e.g., HATU) are required to drive the acylation to completion.

    • Phase 2 (Thia-Michael Addition): Once converted to an amide, the electron-deficient exocyclic double bond becomes a highly potent Michael acceptor[3]. This enables chemoselective, post-assembly diversification using a library of thiols—a strategy widely validated for generating thioether-bridged macrocycles and diverse peptidomimetics[4],[5].

Workflow and Experimental Methodologies

Protocol A: Solid-Phase Incorporation of the Piperidine Scaffold

To ensure a self-validating system, this protocol incorporates in-process quality control (Kaiser testing) to verify the completion of the sterically demanding coupling step.

Reagents & Materials:

  • Rink Amide AM Resin (Loading: 0.6 mmol/g)

  • 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)

  • HATU, DIPEA, DMF, DCM, 20% Piperidine in DMF.

Step-by-Step Methodology:

  • Resin Swelling : Swell 100 mg of Rink Amide resin in DMF for 30 minutes. Causality: Proper swelling exposes the internal reactive sites of the polystyrene matrix, maximizing coupling efficiency.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Causality: Complete removal of the Fmoc group is required to expose the primary amine for the subsequent coupling[2].

  • Pre-Activation : In a separate vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine (3.0 equiv, 0.18 mmol) and HATU (2.9 equiv, 0.174 mmol) in 1 mL of anhydrous DMF. Add DIPEA (6.0 equiv, 0.36 mmol) and stir for 2 minutes. Causality: A slight deficit of HATU prevents the capping of the resin-bound amine by unreacted uronium species.

  • Coupling : Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (QC) : Wash the resin (DMF/DCM). Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If positive (blue beads), repeat steps 3-4.

SPPS_Workflow Resin Rink Amide Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling: 1-Fmoc-4-carboxymethylene-piperidine + HATU/DIPEA Deprotect->Couple Wash Wash & Verify (Kaiser Test QC) Couple->Wash Next Proceed to Combinatorial Diversification Wash->Next

Workflow for the solid-phase incorporation of 1-Fmoc-4-carboxymethylene-piperidine.

Protocol B: Combinatorial Diversification via Thia-Michael Addition

Following the assembly of the peptide/scaffold and terminal Fmoc deprotection, the α,β -unsaturated amide is subjected to a library of thiols.

Step-by-Step Methodology:

  • Preparation : Ensure the resin-bound sequence containing the piperidine-ylidene scaffold is fully washed with anhydrous DMF.

  • Nucleophile Addition : To the resin (approx. 0.05 mmol scale), add a solution of the selected thiol (e.g., benzyl mercaptan, 10.0 equiv, 0.5 mmol) in 1 mL of DMF.

  • Base Catalysis : Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv, 0.025 mmol) to the reaction mixture. Causality: DBU is a non-nucleophilic strong base that rapidly deprotonates the thiol to form a highly nucleophilic thiolate, driving the conjugate addition across the sterically hindered exocyclic double bond[3].

  • Reaction : Agitate at room temperature for 4 hours.

  • Washing & Cleavage : Wash the resin extensively with DMF, DCM, and MeOH to remove unreacted thiols. Cleave the diversified product from the resin using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate in cold diethyl ether.

Michael_Addition Start Resin-Bound Peptide with Piperidine-ylidene Scaffold Thiol Add Diverse Thiols (R-SH) (Combinatorial Library) Start->Thiol Base Base Catalysis (DBU in DMF) Thiol->Base Product Thia-Michael Adduct (Diversified Peptidomimetic) Base->Product Cleavage Global Cleavage (95% TFA / Scavengers) Product->Cleavage

On-resin combinatorial diversification via thia-Michael conjugate addition.

Quantitative Data & Troubleshooting

The efficiency of both the initial coupling and the subsequent Michael addition is highly dependent on the steric environment of the nucleophile. Table 1 summarizes typical yield profiles obtained during library generation.

Table 1: Performance Metrics for Scaffold Incorporation and Diversification

Nucleophile (Thiol)Steric ProfileCoupling Efficiency (Scaffold)Thia-Michael Conversion (%)Overall Crude Purity (LC-MS)
EthanethiolPrimary / Unhindered>98%>95%92%
Benzyl mercaptanPrimary / Bulky>98%88%85%
CyclopentanethiolSecondary / Hindered>98%75%78%
tert-ButylthiolTertiary / Highly Hindered>98%<20%*45%

*Troubleshooting Note: Tertiary thiols exhibit poor conversion due to the severe steric clash with the piperidine ring during the transition state of the Michael addition. For highly hindered thiols, elevating the reaction temperature to 50°C or switching to a more polar solvent system (e.g., DMF/H 2​ O 9:1) can marginally improve yields, though primary and secondary thiols are recommended for robust combinatorial library design.

References

  • Zheng, X., et al. "Recent advances in peptide macrocyclization strategies." Chemical Society Reviews, 2024.[Link]

  • Li, J., et al. "Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation." Nature Communications, 2023.[Link]

  • Bonduelle, C., et al. "Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide." Journal of the American Chemical Society, 2022.[Link]

  • Gerry, C. J., et al. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." ACS Combinatorial Science, 2020.[Link]

  • Wang, G., & Yao, S. Q. "Combinatorial Synthesis of a Small-Molecule Library Based on the Vinyl Sulfone Scaffold." Organic Letters, 2003.[Link]

Sources

Application

Application Note: Optimized Cleavage Protocols for Peptides Synthesized with 1-Fmoc-4-carboxymethylene-piperidine

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Scope

1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) is a specialized building block utilized in solid-phase peptide synthesis (SPPS) to introduce rigid piperidine scaffolds and exocyclic double bonds into peptidomimetics [1.4]. While this structural motif is highly valuable for restricting peptide conformation and enhancing target binding affinity, the presence of the α,β -unsaturated carboxymethylene group presents a significant synthetic challenge during global deprotection and resin cleavage. This application note details the mechanistic rationale and optimized, thiol-free cleavage protocols required to prevent the catastrophic loss of target peptides via nucleophilic Michael addition side reactions.

Mechanistic Insight: The Vulnerability of the α,β -Unsaturated System

Expertise & Experience: Understanding the Causality of Cleavage Artifacts In standard Fmoc-SPPS, the final cleavage of the peptide from the solid support and the concurrent removal of side-chain protecting groups are achieved using high concentrations of Trifluoroacetic Acid (TFA). Because this acidolysis generates highly reactive carbocations (e.g., from t-butyl, trityl, or Pbf groups), scavengers must be added to the cleavage cocktail to prevent the irreversible re-alkylation of the peptide backbone and susceptible side chains.

Traditionally, universal cleavage cocktails such as Reagent K utilize strong nucleophilic thiols like 1,2-ethanedithiol (EDT) and thioanisole[1]. However, when a peptide contains the 4-carboxymethylene-piperidine moiety, the exocyclic double bond acts as a highly electrophilic Michael acceptor. Under the strongly acidic conditions of TFA cleavage, thiol scavengers (EDT, dithiothreitol, or thioanisole) will rapidly undergo conjugate addition (thiol-Michael addition) across this α,β -unsaturated system[2].

If EDT is mistakenly used, researchers will observe a massive loss of purity, characterized by a prominent +94 Da mass shift during LC-MS analysis, which corresponds to the covalent adduct of EDT[3]. To prevent this, nucleophilic thiols must be strictly excluded from the cleavage environment. Instead, trialkylsilanes such as triisopropylsilane (TIPS) must be employed. TIPS quenches carbocations via hydride transfer rather than nucleophilic attack, thereby fully preserving the integrity of the double bond[4].

Cleavage Cocktail Selection Guide

Trustworthiness: A Self-Validating Approach Selecting the correct cocktail ensures a self-validating protocol. The absence of a +94 Da (EDT) or +124 Da (thioanisole) mass shift in the final LC-MS trace validates the mechanistic choice and confirms the structural integrity of the carboxymethylene group.

Cleavage CocktailComposition (v/v)Compatibility with Carboxymethylene-PiperidineRationale
Standard Thiol-Free TFA / TIPS / H₂O (95 : 2.5 : 2.5)Optimal Hydride-donor TIPS prevents Michael addition while effectively scavenging carbocations.
Reagent B TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)Recommended (for Met/Tyr) Phenol protects easily oxidized residues (Met/Tyr) without adding across the double bond[5].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Contraindicated EDT and thioanisole will irreversibly form Michael adducts with the double bond[1].

Decision Tree Workflow

CleavageDecision Start Does the peptide contain 1-Fmoc-4-carboxymethylene-piperidine? Yes Yes (α,β-unsaturated system present) Start->Yes No No (Standard SPPS) Start->No ThiolCheck Does sequence contain Met or Tyr? Yes->ThiolCheck Standard Use Standard Reagent K (TFA/EDT/H₂O/Phenol/Thioanisole) No->Standard NoMet No Met/Tyr Use Cocktail: TFA / TIPS / H₂O (95:2.5:2.5) ThiolCheck->NoMet No HasMet Contains Met/Tyr Use Reagent B: TFA / TIPS / Phenol / H₂O (88:2:5:5) *Strictly avoid EDT/Thioanisole* ThiolCheck->HasMet Yes

Workflow for selecting SPPS cleavage cocktails to prevent thiol-Michael addition side reactions.

Experimental Protocol: Thiol-Free Cleavage

Reagents Required:

  • Trifluoroacetic Acid (TFA), LC-MS grade

  • Triisopropylsilane (TIPS), 99% purity

  • Ultrapure Water (H₂O)

  • Phenol (optional, required only for Met/Tyr-containing sequences)

  • Ice-cold Diethyl Ether or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Resin Preparation: Following the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (5 × 3 mL) to remove any residual Dimethylformamide (DMF), as basic DMF traces can severely inhibit TFA acidolysis. Dry the resin completely under a continuous vacuum for at least 1 hour.

  • Cocktail Formulation: Prepare the cleavage cocktail freshly in a well-ventilated fume hood.

    • For standard sequences: Mix 9.5 mL TFA, 0.25 mL TIPS, and 0.25 mL H₂O per gram of resin.

    • For Met/Tyr-containing sequences (Reagent B): Mix 8.8 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, and 0.2 mL TIPS per gram of resin[5].

  • Cleavage Reaction: Transfer the dried resin to a round-bottom flask or a fritted cleavage syringe. Add the cleavage cocktail (10 mL per gram of resin). Agitate gently at room temperature for exactly 2 hours. Note: Avoid extending the cleavage time beyond 3 hours to prevent acid-catalyzed degradation of the peptide backbone.

  • Filtration: Filter the cleavage mixture to remove the spent resin. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the combined cleavage solution under a gentle stream of nitrogen to approximately one-third of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether or MTBE to precipitate the crude peptide[5].

  • Isolation: Centrifuge the suspension at 3000 × g for 5 minutes at 4 °C. Decant the ether supernatant. Resuspend the peptide pellet in fresh ice-cold ether and centrifuge again. Repeat this wash step twice to thoroughly extract residual TFA, TIPS, and cleaved protecting groups.

  • Drying & Storage: Dry the resulting peptide pellet under a gentle stream of nitrogen. Dissolve the crude peptide in a mixture of water and acetonitrile (e.g., 50:50 v/v with 0.1% TFA) and lyophilize. The dry powder can be stored at -20 °C prior to LC-MS analysis and preparative HPLC purification.

References

  • Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL: [Link]

  • Title: Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis Source: ACS Publications URL: [Link]

  • Title: Macrocyclization strategies for cyclic peptides and peptidomimetics Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Enriching the Phosphoproteome Source: LCGC International URL: [Link]

  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Source: ACS Publications URL: [Link]

Sources

Method

The Strategic Application of 1-Fmoc-4-carboxymethylene-piperidine as a Molecular Scaffold in Modern Drug Discovery

Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, three-dimensional structure provides a robust framework that can orient substituents in precise vectors, enabling high-affinity interactions with biological targets.[1] Unlike flat, aromatic systems, the puckered conformation of the piperidine ring allows for the exploration of a broader chemical space, a critical advantage in the design of novel therapeutics with improved potency and selectivity.[1] The introduction of various substitution patterns on the piperidine ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]

This guide focuses on a particularly versatile derivative: 1-Fmoc-4-carboxymethylene-piperidine . This molecule is strategically equipped with two key functional handles: a fluorenylmethoxycarbonyl (Fmoc)-protected nitrogen and a carboxymethylene group at the 4-position. This arrangement offers a powerful platform for the synthesis of diverse molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals.

Structural and Conformational Considerations of the 4-Carboxymethylene-piperidine Scaffold

The 4-carboxymethylene-piperidine scaffold possesses unique conformational properties that are crucial for its application in drug design. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the 4-substituent, whether axial or equatorial, can have a profound impact on the molecule's interaction with its biological target.

The conformational preference of substituents on a piperidine ring is influenced by a combination of steric and electronic factors. For 4-substituted piperidines, the relative energies of the conformers are often similar to those of analogous cyclohexanes. However, the presence of the nitrogen atom can introduce unique electrostatic interactions that modulate these preferences.

Core Applications and Synthetic Strategies

1-Fmoc-4-carboxymethylene-piperidine serves as a versatile building block for a multitude of applications in drug discovery, primarily in the realms of peptide science and small molecule synthesis.[3]

Peptide and Peptidomimetic Synthesis

The Fmoc protecting group makes this scaffold directly amenable to solid-phase peptide synthesis (SPPS).[3] It can be incorporated into peptide sequences to introduce a constrained, non-natural amino acid-like element. This can induce specific secondary structures, such as turns and helices, and enhance metabolic stability by masking protease cleavage sites.[4]

The removal of the Fmoc group is the gateway to further functionalization of the piperidine nitrogen.

Materials:

  • 1-Fmoc-4-carboxymethylene-piperidine (or resin-bound equivalent)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel (if applicable)

Procedure:

  • If starting with a resin-bound scaffold, swell the resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the scaffold (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Thoroughly wash the resulting free amine with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

  • The deprotected scaffold is now ready for the next coupling step.

Causality Behind Experimental Choices:

  • Piperidine as the Base: Piperidine is a secondary amine with a pKa that is optimal for the E1cB elimination mechanism of Fmoc removal. It is also an excellent scavenger for the dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[6]

  • 20% Concentration in DMF: This concentration provides a sufficiently basic environment for rapid and complete Fmoc removal without causing significant side reactions. DMF is an excellent solvent for both the protected and deprotected scaffold and the reagents.[6]

  • Double Deprotection and Thorough Washing: The two-step deprotection ensures that even sterically hindered Fmoc groups are completely removed. Extensive washing is critical to prevent the liberated amine from being capped by residual dibenzofulvene or having its subsequent coupling reaction hampered by the presence of piperidine.[5]

Functionalization of the Carboxymethylene Group

The carboxymethylene group is a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

This is the most common functionalization, allowing for the coupling of various amines to generate a diverse library of amides.

Materials:

  • Deprotected 1-Fmoc-4-carboxymethylene-piperidine (or its ester)

  • Amine of interest (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid starting material in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine of interest to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • HATU as the Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that minimizes racemization and is effective for coupling a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

  • DIPEA as the Base: DIPEA is a non-nucleophilic, sterically hindered base that effectively neutralizes the generated acids without competing with the amine nucleophile.

  • Anhydrous Conditions: The activated ester intermediate is sensitive to hydrolysis, so anhydrous conditions are crucial for achieving high yields.

Esterification of the carboxymethylene group can be used to modulate solubility and cell permeability, or to introduce a handle for further functionalization.

Materials:

  • 1-Fmoc-4-carboxymethylene-piperidine

  • Alcohol of interest (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Anhydrous alcohol as the solvent

Procedure:

  • Suspend 1-Fmoc-4-carboxymethylene-piperidine in the anhydrous alcohol of choice.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography if necessary.[7]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent reacts with the carboxylic acid to form an acyl chloride in situ, which is highly reactive towards the alcohol. The use of the alcohol as the solvent ensures a high concentration of the nucleophile.

  • Anhydrous Conditions: Similar to amide coupling, the acyl chloride intermediate is moisture-sensitive.

Reduction of the carboxylic acid to an alcohol provides a new point for diversification, for example, through etherification or further oxidation.

Materials:

  • 1-Fmoc-4-carboxymethylene-piperidine

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute sulfuric acid for workup

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-Fmoc-4-carboxymethylene-piperidine in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.[8]

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[8]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so stringent anhydrous conditions are essential for safety and reaction efficiency.[8]

  • Careful Quenching: The quenching procedure is critical for safely destroying the excess LiAlH₄ and for precipitating the aluminum salts in a granular form that is easy to filter.

Case Study: Application in the Synthesis of GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs.[9] The conformational constraint offered by the piperidine scaffold is particularly valuable in the design of potent and selective GPCR ligands.[8]

While specific, publicly available examples detailing the use of 1-Fmoc-4-carboxymethylene-piperidine in the synthesis of named GPCR ligands are proprietary, the general strategy involves using the scaffold to present key pharmacophoric elements in a spatially defined manner. For instance, after deprotection of the Fmoc group, the piperidine nitrogen can be functionalized with a group that interacts with the receptor, while the carboxymethylene group can be elaborated into a moiety that occupies a different binding pocket.

Combinatorial Library Synthesis for High-Throughput Screening

The orthogonal protecting groups and the versatile functional handles of 1-Fmoc-4-carboxymethylene-piperidine make it an ideal scaffold for the construction of combinatorial libraries. Using a "split-and-pool" synthesis strategy, vast numbers of distinct compounds can be generated on a solid support.[10][11]

Workflow for Combinatorial Library Synthesis:

G start Start with Resin-Bound Scaffold deprotect Fmoc Deprotection (Protocol 1) start->deprotect split Split Resin into n Portions deprotect->split couple_amine Couple Diverse Amines (Protocol 2) split->couple_amine Parallel Synthesis pool Pool and Mix Resin couple_amine->pool deprotect_n Deprotect Piperidine Nitrogen pool->deprotect_n split_2 Split Resin into m Portions deprotect_n->split_2 functionalize_n Functionalize with Diverse Reagents split_2->functionalize_n Parallel Synthesis pool_2 Pool and Mix Resin functionalize_n->pool_2 cleave Cleave from Resin pool_2->cleave screen High-Throughput Screening cleave->screen

Caption: Workflow for combinatorial library synthesis.

This approach allows for the rapid generation of a large number of compounds for biological screening, accelerating the identification of lead compounds.

Conclusion

1-Fmoc-4-carboxymethylene-piperidine is a powerful and versatile molecular scaffold that offers a wealth of opportunities for medicinal chemists. Its unique combination of a conformationally constrained piperidine core and orthogonally protected functional handles allows for the systematic exploration of chemical space and the rational design of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

References

  • Wilson, S. R., & Czarnik, A. W. (1997).
  • Chem-Impex. (n.d.). Fmoc-4-carboxymethyl-piperidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Retrieved from [Link]

  • Lam, K. S., Lebl, M., & Krchnák, V. (1997). The "one-bead-one-compound" combinatorial library method. Chemical reviews, 97(2), 411–448.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Le, T., & May, J. A. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548–551.
  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Le, T., & May, J. A. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic for the combinatorial synthesis of the small-molecule library. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • ResearchGate. (n.d.). Synthesis of ligand 1. Reagents and conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Encoded combinatorial libraries for the construction of cyclic peptoid microarrays. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for removing the Fmoc group. Methods in molecular biology (Clifton, N.J.), 35, 17–27.
  • aapptec. (n.d.). Fast Fmoc Deprotection-Coupling Procedure. Retrieved from [Link]

  • Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Van der Mey, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(12), 20556-20571.
  • AnaSpec. (n.d.). Fmoc-4-amino-(1-carboxymethyl) piperidine. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116755.
  • Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Discovery of new GPCR ligands to illuminate new biology.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Fmoc-4-carboxymethylene-piperidine Coupling in SPPS

Welcome to our dedicated technical support guide for optimizing the incorporation of 1-Fmoc-4-carboxymethylene-piperidine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for optimizing the incorporation of 1-Fmoc-4-carboxymethylene-piperidine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered and conformationally unique building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and advanced protocols to enhance your peptide synthesis success.

Introduction: The Challenge of 1-Fmoc-4-carboxymethylene-piperidine

1-Fmoc-4-carboxymethylene-piperidine is a valuable building block for introducing a constrained piperidine scaffold into peptides, a common strategy in medicinal chemistry to improve metabolic stability and receptor affinity. However, its rigid structure and the steric hindrance around the carboxyl group often lead to low coupling yields and incomplete reactions during SPPS. This guide will walk you through the common pitfalls and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Fmoc-4-carboxymethylene-piperidine notoriously difficult to couple in SPPS?

The primary challenge arises from the steric hindrance around the carboxyl group, which is attached to a rigid piperidine ring. This bulkiness can significantly slow down the kinetics of the coupling reaction, making it difficult for the activated amino acid to approach the free amine on the growing peptide chain. Standard coupling conditions that are effective for proteinogenic amino acids are often insufficient for this building block.

Q2: What are the initial signs of poor coupling efficiency with this building block?

The most common indicator of incomplete coupling is a persistent positive Kaiser test (or other ninhydrin-based test) after the coupling step. This indicates the presence of unreacted free primary amines on the resin. Subsequent mass spectrometry analysis of the crude peptide will often reveal a significant deletion product corresponding to the failed incorporation of the piperidine moiety.

Q3: Can I use standard coupling reagents like HBTU or HATU?

While HBTU and HATU are powerful coupling reagents, they may not always be sufficient to drive the reaction to completion with highly hindered building blocks like 1-Fmoc-4-carboxymethylene-piperidine. The formation of the activated ester can be slow, and the steric bulk of the activated species can further impede the reaction. For this specific building block, stronger coupling agents or modified protocols are often necessary.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting and resolving common issues encountered during the coupling of 1-Fmoc-4-carboxymethylene-piperidine.

Problem 1: Incomplete Coupling Detected by Ninhydrin Test

A persistent blue or purple color in the ninhydrin test beads after the coupling step is a clear sign of unreacted primary amines.

Workflow for Diagnosing and Resolving Incomplete Coupling

G cluster_reagents Reagent Optimization cluster_conditions Condition Modification start Positive Ninhydrin Test (Incomplete Coupling) reagent Optimize Coupling Reagent start->reagent Initial Step conditions Modify Reaction Conditions reagent->conditions If still incomplete HATU HATU/HOAt reagent->HATU Stronger activator COMU COMU/Oxyma reagent->COMU Excellent for hindered aa Immonium Immonium-type (e.g., PyAOP) reagent->Immonium Highly reactive double_couple Implement Double Coupling conditions->double_couple If still incomplete time Increase Coupling Time (e.g., 2-4 hours) conditions->time temp Increase Temperature (e.g., to 40-50°C) conditions->temp solvent Use NMP instead of DMF conditions->solvent capping Cap Unreacted Amines double_couple->capping Final Step proceed Proceed with Synthesis capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Solutions:

  • Optimize the Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often required.

    • Recommendation: Switch from standard reagents like HBTU to stronger immonium-type reagents such as COMU or PyAOP . These reagents form highly reactive activated species that can overcome steric hindrance more effectively.

    Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivating AgentRelative ReactivityKey Advantages
HBTUHOBtStandardCost-effective, widely used
HATUHOAtHighReduced racemization, good for hindered couplings
COMUOxymaVery HighExcellent for hindered amino acids, low racemization
PyAOP-Very HighForms highly reactive phosphonium salt
  • Modify Reaction Conditions:

    • Increase Coupling Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.

    • Elevate the Temperature: Gently warming the reaction vessel to 40-50°C can significantly increase the reaction rate. Use caution with temperature-sensitive protecting groups.

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings as it has a higher boiling point and can improve resin swelling.

  • Perform a Double Coupling:

    • After the initial coupling reaction, drain the vessel and add a fresh solution of the activated 1-Fmoc-4-carboxymethylene-piperidine. Allow this second coupling to proceed for at least 2 hours.

  • Capping:

    • If a small fraction of unreacted amines remains after attempting the above solutions, it is crucial to cap them to prevent the formation of deletion peptides. A solution of 20% acetic anhydride in DMF can be used for this purpose.

Problem 2: Formation of Side Products

Mass spectrometry analysis of the crude peptide may reveal unexpected side products.

Potential Causes and Solutions:

  • Diketopiperazine Formation: If the N-terminal amino acid is a secondary amine (like proline) or if the coupling is performed at elevated temperatures, cyclization to form a diketopiperazine can occur, leading to chain termination.

    • Solution: Use a dipeptide with 1-Fmoc-4-carboxymethylene-piperidine as the second residue to avoid this side reaction. Couple this dipeptide to the growing peptide chain.

  • Racemization: The use of strong activating agents and elevated temperatures can increase the risk of racemization.

    • Solution: Incorporate an additive like Oxyma Pure or HOAt to suppress racemization. COMU is particularly effective in minimizing this side reaction.

Advanced Coupling Strategies

For particularly challenging sequences where the above troubleshooting steps are insufficient, consider these advanced strategies.

Protocol 1: High-Temperature, Microwave-Assisted Coupling

Microwave-assisted peptide synthesis can dramatically accelerate coupling reactions, especially for hindered amino acids.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vessel, pre-activate 4 equivalents of 1-Fmoc-4-carboxymethylene-piperidine with 3.9 equivalents of COMU and 8 equivalents of diisopropylethylamine (DIPEA) in DMF for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer and irradiate at 75°C for 10-15 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: Perform a ninhydrin test to confirm complete coupling.

Protocol 2: Use of Isourea Coupling Reagents

Isourea-based coupling reagents like DIC/Oxyma are cost-effective and can be highly efficient for hindered couplings.

Step-by-Step Protocol:

  • Resin Swelling and Deprotection: Follow steps 1-3 from the microwave protocol.

  • Coupling Cocktail Preparation: Prepare a solution containing 4 equivalents of 1-Fmoc-4-carboxymethylene-piperidine, 4 equivalents of Oxyma Pure, and 4 equivalents of Diisopropylcarbodiimide (DIC) in DMF.

  • Coupling: Add the coupling cocktail to the resin and allow the reaction to proceed for 4-6 hours at room temperature.

  • Washing and Confirmation: Follow steps 7-8 from the microwave protocol.

Conclusion

Successfully incorporating 1-Fmoc-4-carboxymethylene-piperidine into your peptide sequence requires a departure from standard SPPS protocols. By understanding the inherent challenges of this building block and systematically applying the troubleshooting strategies and advanced protocols outlined in this guide, you can significantly improve your coupling yields and achieve your desired peptide target with higher purity.

References

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Reagents. Chemistry – A European Journal. [Link]

  • PyAOP: A new phosphonium salt for peptide synthesis. Tetrahedron Letters. [Link]

  • OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters. [Link]

Optimization

preventing side reactions during 1-Fmoc-4-carboxymethylene-piperidine cleavage

Here is the technical support center for preventing side reactions during 1-Fmoc-4-carboxymethylene-piperidine cleavage. From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing side reactions during 1-Fmoc-4-carboxymethylene-piperidine cleavage.

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the complexities associated with the use of 1-Fmoc-4-carboxymethylene-piperidine in synthesis. This valuable building block, while enabling the introduction of a constrained scaffold, possesses unique structural features that render it susceptible to specific side reactions during both the Fmoc-deprotection and final cleavage steps. This guide is designed to provide you with a deep, mechanistically-grounded understanding of these challenges and to equip you with field-proven strategies to ensure the highest purity and yield for your target molecule. We will move beyond simple protocols to explain the chemical causality behind each recommendation, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using 1-Fmoc-4-carboxymethylene-piperidine?

A1: There are three primary side reactions of concern:

  • Aza-Michael Addition: During Fmoc deprotection, the piperidine used as the deprotecting agent can add across the activated exocyclic double bond of your deprotected molecule.

  • Diketopiperazine (DKP) Formation: If this residue is second in a peptide sequence on the solid support, the newly freed N-terminal amine can intramolecularly attack the resin-linker ester bond, leading to premature cleavage and low yields.[1][2]

  • Carboxylic Acid Esterification: During the final trifluoroacetic acid (TFA) cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) can be trapped by the molecule's carboxylic acid, forming an unwanted ester adduct.[3][4]

Q2: Why is this molecule particularly susceptible to these issues?

A2: The molecule's structure contains a "perfect storm" of reactive functionalities. The carboxymethylene group is an α,β-unsaturated carbonyl system, a classic Michael acceptor, making it vulnerable to nucleophilic attack.[5] The piperidine ring, once deprotected, is a secondary amine that, when incorporated as the second residue in a sequence, readily adopts the cis-amide conformation required for the "backbiting" cyclization that leads to DKP formation.[2][6] Finally, the free carboxylic acid is a potent nucleophile for reactive electrophiles like carbocations generated in strong acid.[7]

Q3: What is the single most important decision I can make to prevent these side reactions?

A3: While no single solution is a panacea, the choice of solid-phase resin is arguably the most critical preventative step, particularly against DKP formation. Utilizing a sterically hindered resin, such as 2-Chlorotrityl Chloride (2-CTC) resin, physically blocks the intramolecular attack required for DKP formation and allows for cleavage under milder acidic conditions that can also reduce other side reactions.[2][8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

Issue 1: An unexpected mass of +85 Da is observed in my final product.

Q: My post-cleavage LC-MS analysis shows a major impurity with a mass exactly 85.15 Da higher than my expected product. What is this species and how do I prevent it?

A: This mass shift corresponds precisely to the addition of one molecule of piperidine (C₅H₁₁N) to your product. This is a classic Aza-Michael Addition reaction.

  • Causality: The standard 20% piperidine in DMF/NMP used for Fmoc deprotection serves two roles: it acts as a base to initiate the Fmoc elimination and as a nucleophile to scavenge the liberated dibenzofulvene (DBF).[1][9] However, the exocyclic double bond on your deprotected 4-carboxymethylene-piperidine residue is an excellent Michael acceptor. The piperidine from the cleavage solution can act as a nucleophile and attack this site, forming a stable covalent adduct.

  • Visualizing the Mechanism:

    G cluster_reactants Reactants cluster_product Side Product Reactant Deprotected Piperidine (Michael Acceptor) Product Piperidine Adduct (Mass +85 Da) Reactant->Product Aza-Michael Addition Piperidine Piperidine (from Deprotection Solution) Piperidine->Product

    Aza-Michael Addition of Piperidine
  • Solutions:

    • Use an Alternative Base System: The most effective strategy is to replace piperidine with a bulkier or less nucleophilic base system. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in NMP has been shown to be highly effective at both removing the Fmoc group and reducing nucleophilic side reactions like DKP and Michael additions.[2][10] Piperazine acts as the DBF scavenger, but is a weaker nucleophile than piperidine for the Michael addition.

    • Reduce Exposure Time: If you must use piperidine, minimize the deprotection time. For microwave-assisted synthesis, deprotection can be as short as 1-3 minutes at elevated temperatures, reducing the cumulative exposure.[1] However, be aware that heat can accelerate other side reactions like aspartimide formation.[1]

Issue 2: My final product has an unexpected mass of +56 Da.

Q: After standard TFA cleavage, I'm observing a significant impurity with a mass shift of +56.06 Da. What is it?

A: This mass corresponds to the addition of a tert-butyl group (C₄H₈), indicating esterification of your carboxylic acid by tert-butyl cations generated during cleavage.

  • Causality: Trifluoroacetic acid (TFA) cleavage is not just about removing the peptide from the resin; it also removes acid-labile side-chain protecting groups like tert-butyl (tBu) from Asp, Glu, Ser, Thr, or Tyr, and Boc from Lys or Trp.[11][12] This process generates highly reactive tert-butyl carbocations. In the absence of efficient "scavengers," these carbocations will be attacked by any available nucleophile, with the carboxylic acid of your piperidine moiety being a prime target.

  • Visualizing the Mechanism:

    G cluster_reactants Reactants during Cleavage cluster_product Side Product CarboxylicAcid Molecule's -COOH Group (Nucleophile) Product tert-Butyl Ester (Mass +56 Da) CarboxylicAcid->Product Nucleophilic Attack tBu_cation tert-Butyl Cation (from tBu/Boc groups) tBu_cation->Product

    Carbocation Trapping by Carboxylic Acid
  • Solutions:

    • Optimize the Scavenger Cocktail: The key is to add molecules to the cleavage cocktail that are better at trapping carbocations than your product is. These are called scavengers. A standard cocktail is often insufficient.[13][14]

    • Use a Hydride Donor Scavenger: Triisopropylsilane (TIS) is an exceptionally effective carbocation scavenger.[4][15] It acts as a hydride donor, reducing the tert-butyl cation to inert isobutane gas. Ensure your cleavage cocktail contains at least 2.5-5% TIS.

    • Add Water: Water can also act as a scavenger, quenching the carbocation to form tert-butanol.[15] A typical cleavage cocktail includes 2.5-5% water.

    • Employ Thiol Scavengers: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or 1,4-benzenedimethanethiol (1,4-BDMT) are also effective at trapping carbocations and preventing other side reactions, such as those involving tryptophan or methionine.[3][16]

Issue 3: I am experiencing very low yields, and analysis shows my product is cleaving from the resin during synthesis.

Q: After coupling 1-Fmoc-4-carboxymethylene-piperidine as the second residue and then deprotecting it, I find very little peptide on the resin. What is happening?

A: You are almost certainly observing extensive Diketopiperazine (DKP) formation . This is a catastrophic side reaction that cleaves the dipeptide from the resin support.

  • Causality: After you deprotect the Fmoc group, the free secondary amine of the piperidine ring is positioned perfectly to perform an intramolecular nucleophilic attack on the ester carbonyl that links the first amino acid to the resin.[8][17] This forms a highly stable six-membered ring (the diketopiperazine), which is released into solution, leaving you with a capped resin and a truncated, cyclized product in your washes. This is especially problematic on standard Wang or Rink Amide resins.

  • Visualizing the Mechanism:

    G ResinDipeptide Resin-AA1-Piperidine-NH2 (Deprotected Dipeptide) DKP Cleaved Diketopiperazine (Product Loss) ResinDipeptide->DKP Intramolecular Attack (Base-Catalyzed) CappedResin Capped Resin (Synthesis Termination) ResinDipeptide->CappedResin results in

    Diketopiperazine (DKP) Formation
  • Solutions:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin (Gold Standard): This is the most robust solution. The extreme steric bulk of the 2-chlorotrityl linker physically shields the ester bond from the intramolecular attack, effectively preventing DKP formation.[8]

    • Couple as a Pre-formed Dipeptide: If you cannot change your resin, synthesize the dipeptide (e.g., Fmoc-[AA₂]-[AA₁]-OH, where AA₂ is your piperidine derivative) in solution first. Then, couple this entire dipeptide unit to the resin in one step. This bypasses the vulnerable resin-bound dipeptide stage entirely.

    • Modify Deprotection and Coupling: If the above are not options, you must minimize the time the free amine is exposed to basic conditions. Use a "fast" deprotection protocol (e.g., shorter cycles) and immediately follow with the coupling of the third amino acid in situ to rapidly cap the reactive amine.[8][18]

Data Summary: Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for preventing carbocation-mediated side reactions. The following table summarizes common cocktails and their targeted side reactions.

Cocktail NameComposition (v/v/v)Primary Application / Notes
Standard 95% TFA / 2.5% H₂O / 2.5% TISGood general-purpose cocktail. TIS is crucial for scavenging tBu cations to prevent esterification.[4][15]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTExcellent for peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr). The combination of scavengers provides broad protection against various electrophilic side reactions.[19]
Thiol-Free 94% TFA / 2% TIS / 2% Anisole / 2% H₂OUse when thiol scavengers might cause issues (e.g., reduction of desired disulfide bonds). Anisole helps protect Tyr and Trp.

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection on 2-CTC Resin

This protocol is designed to minimize both DKP formation and Michael addition.

  • Resin Selection: Start with a 2-chlorotrityl chloride (2-CTC) resin loaded with your first amino acid.

  • Peptide Elongation: Synthesize your peptide up to the point of coupling the 1-Fmoc-4-carboxymethylene-piperidine.

  • Coupling: Couple the 1-Fmoc-4-carboxymethylene-piperidine using your standard coupling conditions (e.g., DIC/Oxyma or HATU/DIPEA).

  • Washing: After coupling, wash the resin thoroughly with DMF (3x) followed by DCM (3x).

  • Deprotection:

    • Prepare a fresh solution of 2% DBU and 5% (w/v) piperazine in NMP.

    • Add the deprotection solution to the resin and agitate for 5-7 minutes.

    • Drain the solution.

    • Repeat the deprotection step with fresh solution for another 5-7 minutes.

  • Final Washing: Wash the resin thoroughly with NMP (5x) to remove all traces of the deprotection solution and byproducts before proceeding to the next coupling step.

Protocol 2: High-Fidelity TFA Cleavage

This protocol uses a robust scavenger cocktail to prevent the +56 Da esterification side reaction.

  • Resin Preparation: After completing the synthesis, perform a final Fmoc deprotection and wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For every 100 mg of resin, prepare 2 mL of "Reagent K":

    • Trifluoroacetic Acid (TFA): 1.65 mL (82.5%)

    • Phenol: 0.10 mL (5%)

    • Deionized Water: 0.10 mL (5%)

    • Thioanisole: 0.10 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.

    • Cap the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (your crude peptide) should form.

  • Isolation and Purification:

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification by HPLC.

References

  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Chem-Space. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • SpringerLink. Methods for Removing the Fmoc Group.
  • Chem-Space.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chem-Space.
  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
  • PubMed. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • PMC.
  • Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • ACS Omega.
  • BenchChem.
  • BenchChem.
  • PMC.
  • Google Patents. Method for the fmoc group cleavage.
  • Nowick Lab, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Aapptec.
  • ACS Publications. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Master Organic Chemistry.
  • PMC.
  • ResearchGate.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance with 1-Fmoc-4-carboxymethylene-piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing synthetic bottlenecks with 1-Fmoc-4-carboxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing synthetic bottlenecks with 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1].

This non-natural building block introduces a severe dual-steric challenge into solid-phase peptide synthesis (SPPS):

  • The Carboxymethylene Group: The exocyclic double bond (=CH-COOH) restricts rotational freedom and creates a bulky local environment, reducing the electrophilicity of the activated ester.

  • The Piperidine Nitrogen: Once the Fmoc group is removed, the resulting secondary amine is embedded within a rigid piperidine ring. This severely restricts the Bürgi-Dunitz trajectory required for the next incoming amino acid to successfully acylate the nitrogen.

Below, you will find targeted troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these specific hurdles.

Troubleshooting Guide 1: Acylating the Hindered Piperidine Nitrogen

Q: Why do standard coupling reagents (like HBTU or PyBOP) fail when trying to couple the next amino acid onto the deprotected piperidine ring?

A: The deprotected piperidine ring presents a highly hindered secondary amine. Unlike primary amines, secondary amines lack the nucleophilicity and spatial accessibility required to attack standard OBt (hydroxybenzotriazole) active esters. The rigid chair conformation of the piperidine ring physically blocks the incoming activated amino acid from reaching the optimal transition state geometry[2].

To overcome this, you must alter the leaving group of the activated amino acid. While [2][3], extreme steric hindrance often requires the generation of acid fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]. The fluoride ion is highly electronegative and possesses a significantly smaller Van der Waals radius than OBt/OAt leaving groups, allowing the bulky piperidine amine to approach the carbonyl carbon with minimal steric clash.

Workflow Start Deprotected Piperidine Secondary Amine Test Chloranil Test (Detects Secondary Amines) Start->Test Coupling1 1st Coupling: HATU/HOAt + DIPEA RT, 2 hours Test->Coupling1 Check1 Chloranil Test Coupling1->Check1 Coupling2 2nd Coupling: TFFH (Acid Fluoride) Elevated Temp (50°C) Check1->Coupling2 Positive (Incomplete) Success Proceed to Next Cycle Check1->Success Negative (Complete) Coupling2->Success Negative Cap Capping: Ac2O / Pyridine Coupling2->Cap If still positive

Caption: Workflow for optimizing difficult couplings onto hindered secondary amines.

Self-Validating Protocol: Acid Fluoride Coupling via TFFH

This protocol utilizes a pre- and post-reaction colorimetric validation system to ensure empirical confidence at every step.

  • Pre-Coupling Validation: After Fmoc deprotection of the piperidine ring, wash the resin (5x DMF, 3x DCM). Perform a Chloranil test on a few beads. Causality: The Kaiser test only detects primary amines; the Chloranil test specifically detects secondary amines. The beads must turn dark green/blue, validating that the piperidine nitrogen is free and ready for coupling.

  • In Situ Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (4 eq relative to resin loading) and TFFH (4 eq) in minimal DMF. Add DIPEA (8 eq). Vortex for 5 minutes. Causality: This generates the highly reactive, sterically unencumbered acid fluoride intermediate[4].

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C for 2 hours. Elevated temperature provides the thermodynamic energy required to overcome the immense steric barrier of the piperidine ring.

  • Post-Coupling Validation: Drain and wash the resin (5x DMF, 3x DCM). Repeat the Chloranil test. The beads must remain colorless/yellow. If green/blue persists, the coupling is incomplete, and the sequence must be capped with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting Guide 2: Activating the Carboxymethylene Group

Q: Why is the coupling of 1-Fmoc-4-carboxymethylene-piperidine to the growing peptide chain so slow, even when the receiving amine is unhindered?

A: The issue here lies in the electrophile, not the nucleophile. The =CH-COOH group is an α,β -unsaturated carboxylic acid. The conjugation of the double bond with the carbonyl group delocalizes electron density, making the carbonyl carbon less electrophilic (less reactive) than a standard aliphatic carboxylic acid. Combined with the steric bulk of the adjacent piperidine ring, standard activation kinetics are severely depressed.

Solution: Utilize a highly efficient uronium-based coupling reagent like HATU in combination with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at position 7 of the HOAt ring provides a neighboring group effect, using hydrogen bonding to physically guide the receiving amine toward the sterically shielded carbonyl carbon[2].

Troubleshooting Guide 3: Fmoc Deprotection & DBF Scavenging

Q: I am observing +178 Da adducts on my mass spectrometer after removing the Fmoc group from this piperidine derivative. What is happening?

A: You are observing Dibenzofulvene (DBF) re-alkylation. Fmoc removal proceeds via an E1cB β -elimination mechanism, generating DBF and CO2[5]. The base used for deprotection (typically 20% Piperidine) has a dual role: it abstracts the proton, and it acts as a nucleophile to scavenge the highly reactive DBF, forming a stable adduct.

Because the local microenvironment around 1-Fmoc-4-carboxymethylene-piperidine is incredibly bulky, the piperidine base in your solvent struggles to penetrate the steric shield fast enough to scavenge the DBF. Consequently, the newly freed secondary amine on your peptide chain attacks the DBF instead, permanently capping your peptide with a +178 Da adduct.

Solution: Switch your deprotection cocktail to 20% Pyrrolidine in DMF . Pyrrolidine is a smaller, more nucleophilic secondary amine that can penetrate the steric bulk and scavenge DBF significantly faster than piperidine, suppressing the +178 Da side reaction[5].

Mechanism Fmoc Fmoc-Protected Piperidine Derivative Base Base Addition (20% Piperidine or Pyrrolidine) Fmoc->Base E1cB E1cB β-Elimination Proton Abstraction Base->E1cB Inter Dibenzofulvene (DBF) + Free Secondary Amine E1cB->Inter Scavenge DBF Scavenging (Forms DBF-Base Adduct) Inter->Scavenge Fast Scavenging Fail Incomplete Scavenging: DBF Alkylates Free Amine Inter->Fail Slow Scavenging

Caption: Mechanism of Fmoc removal and the critical role of DBF scavenging to prevent re-alkylation.

Data Presentation: Reagent & Monitoring Selection

Table 1: Comparison of Coupling Reagents for Hindered Secondary Amines
Coupling ReagentActivation IntermediateSteric ToleranceKey Advantage / Mechanism of Action
HATU / HOAt OAt Active EsterHighNeighboring group effect (N7 atom) guides the amine to the carbonyl[2].
TFFH Acid FluorideVery HighFluoride leaving group has a minimal Van der Waals radius, reducing steric clash[4].
COMU Oxyma Active EsterHighGreener alternative to HATU; less explosive hazard, high efficiency.
PyBOP OBt Active EsterLow to ModerateInsufficient for the piperidine secondary amine; likely to yield deletion sequences[3].
Table 2: Colorimetric Monitoring Tests for Amine Detection
Test NameTarget Amine TypePositive ColorApplication in this Workflow
Kaiser (Ninhydrin) Primary AminesDark BlueDo not use. Will yield a false negative on the piperidine ring.
Chloranil Secondary AminesDark Green / BluePrimary validation tool. Use to confirm deprotection and coupling completion.
Isatin Secondary AminesBlueAlternative to Chloranil; highly sensitive to proline and piperidine derivatives[2].

Frequently Asked Questions (FAQs)

Q: How do I prevent diketopiperazine (DKP) formation after coupling the next amino acid to the piperidine ring? A: Secondary amines are highly prone to catalyzing DKP formation during the subsequent Fmoc deprotection step, especially if the next amino acid is unhindered (e.g., Glycine). The free amine attacks the ester linkage of the peptide to the resin, cleaving the chain. To prevent this, use a highly reactive base (like 20% Pyrrolidine) to ensure Fmoc removal is faster than the intramolecular DKP cyclization, or use Trityl (Trt) backbone protection if applicable[5].

Q: Can I use microwave-assisted SPPS for 1-Fmoc-4-carboxymethylene-piperidine? A: Yes. Microwave irradiation is highly recommended for both the coupling of the carboxymethylene group and the acylation of the piperidine nitrogen. Microwave energy efficiently disrupts intermolecular aggregation and provides the rapid kinetic energy needed to overcome the steric barriers of the rigid ring system.

References

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at:[Link]

  • Utilization of N,N,N′,N′-Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Synlett (ResearchGate). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 1-Fmoc-4-carboxymethylene-piperidine

Prepared by: Senior Application Scientist, Peptide Purification Division Welcome to the technical support center for the purification of synthetic peptides. This guide is specifically designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Purification Division

Welcome to the technical support center for the purification of synthetic peptides. This guide is specifically designed for researchers, chemists, and drug development professionals working with challenging peptide sequences, particularly those incorporating the 1-Fmoc-4-carboxymethylene-piperidine residue.

The inclusion of this non-canonical, bulky, and hydrophobic moiety introduces specific challenges during purification, primarily by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your purification strategy, and achieve high-purity peptide products.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of peptides containing the 1-Fmoc-4-carboxymethylene-piperidine residue. The presence of this residue, especially if the Fmoc group remains attached, dramatically increases the hydrophobicity and can lead to aggregation, poor solubility, and difficult chromatography.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape is a common indicator of underlying issues in the separation process. It directly impacts resolution and the ability to isolate a pure product.

Potential Causes & Solutions:

  • Cause A: Strong Hydrophobic Interactions: The 1-Fmoc-4-carboxymethylene-piperidine residue's significant hydrophobicity causes strong, slow-kinetic interactions with the C18 stationary phase. This can lead to severe peak tailing.[1]

    • Solution 1: Switch to a Less Retentive Column. A C18 column may be too hydrophobic.[1] Migrate your method to a C8 or C4 column, which have shorter alkyl chains and offer weaker hydrophobic interactions.[1][2] This is often the most effective solution for highly hydrophobic peptides.[1]

    • Solution 2: Increase Column Temperature. Operating the column at an elevated temperature (e.g., 40-60 °C) can significantly improve peak shape.[1] The increased thermal energy enhances mass transfer, reduces mobile phase viscosity, and disrupts secondary interactions between the peptide and the stationary phase, leading to sharper, more symmetrical peaks.[1]

    • Solution 3: Optimize the Ion-Pairing Agent. While Trifluoroacetic Acid (TFA) is standard, its ion-pairing strength can sometimes contribute to peak tailing for complex peptides. Ensure you are using an optimal concentration (typically 0.1%). Inadequate ion-pairing fails to properly mask residual silanols on the column packing, leading to peak tailing.[1]

  • Cause B: Peptide Aggregation: Hydrophobic peptides have a high tendency to self-associate and form aggregates, which behave differently chromatographically and can cause broad or split peaks.[3]

    • Solution 1: Use Organic Solvents in the Sample Diluent. Avoid dissolving your crude peptide in purely aqueous solutions. Dissolve the sample in a small amount of a strong organic solvent like DMSO, DMF, or even formic acid first, then dilute with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[4]

    • Solution 2: Add Chaotropic Agents or Organic Modifiers. Consider adding a small percentage of isopropanol or n-propanol to your mobile phase.[1][4] These solvents are more effective at disrupting aggregates and solubilizing highly hydrophobic peptides than acetonitrile alone.

  • Cause C: Column Overload or Contamination: Injecting too much peptide can saturate the stationary phase.[1] A contaminated column or a blocked frit can also distort peak shape.[1]

    • Solution 1: Reduce Sample Load. Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.

    • Solution 2: Implement a Column Cleaning Protocol. If all peaks (not just the target peptide) show poor shape, the column may be contaminated. Follow the manufacturer's instructions for cleaning, which typically involves flushing with strong organic solvents.

Issue 2: Low or No Peptide Recovery

Low recovery is a critical issue where the amount of purified peptide eluted from the column is significantly less than the amount injected.

Potential Causes & Solutions:

  • Cause A: Irreversible Adsorption to the Column: Extremely hydrophobic peptides, such as those containing the Fmoc-piperidine moiety, can bind so strongly to the stationary phase (especially C18) that they do not elute under standard gradient conditions.[1] This is a primary risk with this class of compounds.

    • Solution 1: Use a Less Hydrophobic Column (C4 or C8). This is the first and most crucial step to mitigate irreversible binding.[1][2]

    • Solution 2: Employ a Stronger Organic Mobile Phase. If acetonitrile is not sufficient to elute the peptide, try a gradient with n-propanol or isopropanol. These are stronger solvents for hydrophobic molecules.[4]

    • Solution 3: Perform a "Spike" Elution. At the end of your analytical gradient, add an isocratic hold at 95-100% of a very strong solvent (like isopropanol) to wash the column and elute any irreversibly bound material.

  • Cause B: Peptide Precipitation: The peptide may be soluble in the injection solvent but precipitate upon entering the more aqueous mobile phase at the head of the column.[3]

    • Solution 1: Match Sample Solvent to Starting Mobile Phase. Ensure the peptide is soluble in the initial gradient conditions. If necessary, increase the percentage of organic solvent in the starting mobile phase (e.g., start at 20% Acetonitrile instead of 5%).

    • Solution 2: Increase Column Temperature. As mentioned, higher temperatures increase solubility and can prevent on-column precipitation.[1]

  • Cause C: Non-Specific Binding to Vials and Tubing: "Sticky" hydrophobic peptides are known to adsorb to plastic and glass surfaces, especially at low concentrations.[1][5]

    • Solution 1: Use Low-Bind Consumables. Utilize polypropylene low-bind vials and tubes for sample preparation and collection.[1]

    • Solution 2: Add Carrier Proteins (for non-critical applications). In some contexts, adding a carrier protein can reduce non-specific binding, though this is generally not suitable when the goal is a high-purity final product.[5]

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common purification issues.

Caption: Troubleshooting decision tree for HPLC purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting strategy for purifying a peptide with the 1-Fmoc-4-carboxymethylene-piperidine residue?

Answer: Given the anticipated high hydrophobicity, a conservative starting approach is essential to avoid sample loss and ensure a successful purification.

  • Column Selection: Begin with a C4 reversed-phase column.[1][2] A standard C18 column is very likely to be too retentive, leading to poor recovery and peak shape.[1] Ensure the column has a wide pore size (300 Å) suitable for peptides.[6]

  • Mobile Phase: Use a standard mobile phase system of A) 0.1% TFA in water and B) 0.1% TFA in acetonitrile.[1][6] However, be prepared to substitute acetonitrile with n-propanol or isopropanol if solubility or elution issues arise.[4]

  • Gradient: Start with a shallow gradient. A broad scouting gradient (e.g., 5% to 95% B over 30 minutes) can help determine the approximate elution concentration. Once known, a much shallower gradient around the elution point (e.g., 1% B per minute) will provide the best resolution.

  • Temperature: Set the column temperature to at least 40 °C from the beginning. This is a simple and highly effective way to improve chromatography for hydrophobic peptides.[1]

  • Sample Preparation: Perform solubility trials first.[4] Test dissolving a small amount of crude peptide in various solvents (DMSO, Acetonitrile/Water mixtures, etc.) to find an optimal solvent that can be injected without causing precipitation. Always filter your sample through a 0.45 µm filter before injection.

Q2: The name of my building block is "1-Fmoc-4-carboxymethylene-piperidine". Does the Fmoc group stay on during purification?

Answer: This is a critical point of clarification. In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), all Fmoc protecting groups, including the one on the N-terminus and any on side chains, are removed by a base (typically piperidine) before the peptide is cleaved from the resin.[7][8] The final cleavage cocktail (e.g., TFA) then removes the side-chain protecting groups (like Boc, tBu).

Therefore, the final, cleaved peptide ready for purification should not have an Fmoc group attached. The name of the residue within the final peptide sequence refers to the building block from which it was derived.

If, for some reason, your synthesis protocol involves purifying an intermediate fragment that is still Fmoc-protected, you must treat it as an extremely hydrophobic molecule. The purification strategy would heavily rely on C4 columns, elevated temperatures, and potentially stronger organic solvents like isopropanol.[1][2]

Q3: How do I choose between a C18, C8, and C4 column for my peptide?

Answer: The choice depends on the peptide's overall hydrophobicity. The alkyl chain length of the stationary phase (C18 > C8 > C4) dictates its retentiveness.

Column TypeChain LengthHydrophobicityBest Suited For...
C18 18 CarbonsVery HighSmall to medium-sized hydrophilic or moderately hydrophobic peptides (< 5,000 Da).[2]
C8 8 CarbonsMediumMedium to large peptides, or those with significant hydrophobicity that are too strongly retained on C18.
C4 4 CarbonsLowVery large peptides (proteins) or highly hydrophobic peptides, such as those containing the Fmoc-piperidine residue.[1][2]

For peptides incorporating 1-Fmoc-4-carboxymethylene-piperidine, a C4 column is the recommended starting point to prevent excessive retention and potential sample loss.[1]

Q4: Can I use a different ion-pairing agent besides TFA?

Answer: Yes, other ion-pairing agents can be used to alter selectivity, which can be a powerful tool for separating closely eluting impurities.

  • Formic Acid (FA): Often used at 0.1%, FA is a weaker ion-pairing agent than TFA. It is particularly useful for mass spectrometry (LC-MS) applications because it causes less ion suppression than TFA.[9] Switching to FA may change the elution order of your peptide and its impurities, potentially improving resolution.

  • Difluoroacetic Acid (DFA) or Pentafluoropropionic Acid (PFPA): These are other options that offer different ion-pairing strengths and can alter selectivity.

When changing ion-pairing agents, it is essential to dedicate a column to that specific agent or perform a rigorous washing procedure, as residues of the previous agent can affect chromatography.

Principle of Peptide RP-HPLC

The following diagram illustrates the fundamental mechanism of peptide separation in Reverse-Phase HPLC.

RPHLC_Principle cluster_column HPLC Column Cross-Section cluster_mobile_phase p1 Silica Particle c1 C18 Chains (Hydrophobic Stationary Phase) pep_hydrophilic Hydrophilic Peptide end_solvent High Organic (e.g., 95% ACN) Peptide Elutes pep_hydrophilic->end_solvent Elutes Early pep_hydrophobic Hydrophobic Peptide pep_hydrophobic->p1 Hydrophobic Interaction pep_hydrophobic->end_solvent Elutes Late start_solvent High Aqueous (e.g., 95% H2O) Peptide Binds start_solvent->pep_hydrophilic start_solvent->pep_hydrophobic

Caption: Mechanism of peptide separation by RP-HPLC.

Part 3: Experimental Protocol

Generic Protocol for RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a robust starting point. It must be optimized based on the specific behavior of your peptide.

1. Materials & Reagents:

  • Crude Peptide: Lyophilized powder containing the 1-Fmoc-4-carboxymethylene-piperidine residue.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and/or isopropanol (IPA).

  • Additives: Trifluoroacetic Acid (TFA), sequencing grade.

  • Sample Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Equipment: HPLC system with a gradient pump, UV detector (214 nm & 280 nm), fraction collector, and a C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. (e.g., 1 mL TFA in 999 mL water).

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. (e.g., 1 mL TFA in 999 mL ACN).

  • Degassing: Degas both mobile phases thoroughly by sonication or helium sparging.

3. Sample Preparation:

  • Accurately weigh ~1-5 mg of crude peptide into a low-bind microcentrifuge tube.

  • Add the minimum volume of DMSO or DMF required to fully dissolve the peptide (e.g., 50-100 µL). Vortex gently.

  • Dilute the dissolved peptide with Mobile Phase A to a final concentration of ~1-2 mg/mL. The solution should remain clear. If precipitation occurs, reformulate with a higher percentage of organic solvent.

  • Filter the sample through a 0.45 µm syringe filter into a low-bind HPLC vial.

4. HPLC Method:

  • Column Installation & Equilibration: Install the C4 column and set the column compartment temperature to 40 °C. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10-15 column volumes at the desired flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Scouting Run:

    • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

    • Run a broad linear gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B (isocratic hold/wash)

      • 40-45 min: 95% to 5% B (return to initial)

      • 45-55 min: 5% B (re-equilibration)

    • Monitor the chromatogram at 214 nm to identify the retention time of the main peak.

  • Optimization & Preparative Run:

    • Based on the scouting run, design a shallower gradient focused around the elution time of your target peptide. For example, if the peptide eluted at 60% B (which corresponds to 23 minutes in the scouting run), a good preparative gradient would be: 40% to 70% B over 30 minutes.

    • Increase the injection volume for the preparative run, being careful not to exceed the column's loading capacity.

    • Set the fraction collector to collect peaks based on slope or threshold.

5. Post-Purification:

  • Analyze all collected fractions by analytical HPLC and Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the identity and purity of the target peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide powder.

References

  • Bitan, G., & Fradinger, E. A. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • LifeTein. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • SciELO México. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. Retrieved from [Link]

  • PubMed. (2001). Reversed-phase isolation of peptides. Retrieved from [Link]

  • Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • Grace. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link]

  • Taylor & Francis Online. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation with 1-Fmoc-4-carboxymethylene-piperidine

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical protocols for overcoming one of the most signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical protocols for overcoming one of the most significant challenges in solid-phase peptide synthesis (SPPS): on-resin aggregation. Specifically, we will focus on the strategic use of the pseudoproline mimetic, 1-Fmoc-4-carboxymethylene-piperidine, to disrupt problematic secondary structures and enhance synthesis efficiency.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis of "difficult" peptides.

Q1: What is peptide aggregation during SPPS and why is it a problem?

A1: During solid-phase peptide synthesis, as the peptide chain elongates, it can fold and form intermolecular hydrogen bonds with other chains attached to the resin.[1][2] This self-association leads to the formation of aggregated, often insoluble, structures. This phenomenon is particularly common in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets.[1][3] Aggregation causes the resin to shrink and prevents reagents from accessing the reactive sites, leading to incomplete coupling and deprotection steps.[1][4] The consequences are significant: low crude peptide yield, failed syntheses, and the generation of deletion sequences that are difficult to purify.[4][5]

Q2: How does 1-Fmoc-4-carboxymethylene-piperidine help prevent aggregation?

A2: 1-Fmoc-4-carboxymethylene-piperidine acts as a "structure-breaking" residue, similar to a pseudoproline.[1] When incorporated into the peptide backbone, its piperidine ring introduces a "kink" or a turn. This conformational constraint disrupts the formation of the regular, linear β-sheet structures responsible for aggregation.[3][6] By temporarily protecting the amide backbone, it enhances the solvation of the growing peptide chain, keeping it accessible for subsequent coupling and deprotection reactions.[7]

Q3: Is 1-Fmoc-4-carboxymethylene-piperidine a type of pseudoproline?

A3: While not a traditional pseudoproline dipeptide derived from Serine or Threonine, it functions on the same principle. It is a secondary amino acid surrogate that mimics the structure-disrupting properties of proline.[1] These agents work by temporarily modifying the peptide backbone to prevent the hydrogen bonding that leads to aggregation.[3]

Q4: At which position in my peptide sequence should I introduce this residue?

A4: Strategic placement is critical for maximum effect. General guidelines suggest:

  • Proximity to Problematic Regions: Introduce the residue just before a known or predicted hydrophobic or aggregation-prone sequence.[8][9]

  • Regular Spacing: For long peptides, incorporating a structure-breaking residue every 5-6 amino acids can be a highly effective strategy to prevent the onset of aggregation.[9]

  • Avoid Proximity to Proline: Maintain a minimum of two residues between a piperidine-based residue and a natural proline to avoid excessive structural disruption.[9]

Q5: My synthesis has already failed due to suspected aggregation. What should I do?

A5: If a synthesis fails, the first step is diagnosis. A small-scale test cleavage and mass spectrometry analysis can confirm if the target peptide was synthesized and identify truncated sequences.[10][11] For resynthesis, you have several options, with the incorporation of a structure-breaking residue being a primary strategy.

Section 2: Troubleshooting Workflow

If you suspect aggregation is causing low yield or incomplete reactions, follow this diagnostic workflow.

G cluster_0 Troubleshooting Aggregation cluster_1 Resynthesis Strategy start Problem Identified: Low Yield / Failed Synthesis q1 Perform Test Cleavage & MS Analysis start->q1 r1 Target Mass Present, but Low Purity/Yield q1->r1 Yes r2 Target Mass Absent or Truncated q1->r2 No s1 Analyze Sequence for Aggregation-Prone Regions (e.g., hydrophobic clusters) r1->s1 r2->s1 s2 Incorporate 1-Fmoc-4-carboxymethylene-piperidine (or other pseudoproline) before the problematic sequence. s1->s2 s3 Consider 'Difficult Sequence' Solvents (e.g., NMP, DMSO/DMF mix) s2->s3 s4 Use a High-Swelling Resin (e.g., PEG-based) s3->s4 s5 Synthesize at Elevated Temperature (40-55°C) s4->s5 end_node Proceed with Optimized Resynthesis Protocol s5->end_node

Caption: Troubleshooting flowchart for aggregation-related synthesis failure.

Section 3: In-Depth Experimental Protocols

Protocol 1: Manual Incorporation of 1-Fmoc-4-carboxymethylene-piperidine

This protocol outlines the manual coupling of the piperidine-based amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • 1-Fmoc-4-carboxymethylene-piperidine (5 eq.)

  • Coupling reagent (e.g., HATU, HBTU) (5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Kaiser test or TNBS test reagents

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF within a reaction vessel. Ensure the resin is fully solvated.

  • Activation of Amino Acid: In a separate vial, dissolve 1-Fmoc-4-carboxymethylene-piperidine (5 eq.) and the coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF.[8]

  • Base Addition: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly for 1-2 minutes.[8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[8]

  • Monitoring the Coupling: Perform a Kaiser test (or TNBS test) on a small sample of resin beads. A negative result (yellow/colorless beads for Kaiser test) indicates the reaction is complete. If the test is positive, extend the coupling time for another hour or perform a double coupling.

  • Washing: Once coupling is complete, drain the vessel and wash the resin extensively to remove all excess reagents. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added residue, preparing it for the next coupling cycle.[8]

Protocol 2: Small-Scale Test Cleavage for Diagnosis

Use this protocol to cleave a small amount of peptide from the resin for mass spectrometry analysis to diagnose a synthesis issue.[10][11]

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., TFA/Water/TIPS 95:2.5:2.5 v/v/v)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.[11]

  • Add approximately 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours, vortexing occasionally.[11]

  • Filter the cleavage mixture away from the resin beads (a small fritted syringe can be used) into a new tube.

  • Add ~1 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the tube to pellet the peptide, decant the ether, and allow the pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for MS analysis.[10]

Section 4: Mechanism of Action & Data

The primary cause of aggregation is the formation of intermolecular β-sheets between peptide chains. The piperidine ring in 1-Fmoc-4-carboxymethylene-piperidine acts as a proline mimic, forcing a bend in the peptide backbone that disrupts this hydrogen bonding network.

G cluster_0 Standard Synthesis: Aggregation cluster_1 With Piperidine Derivative: Disruption A1 Peptide Chain 1 A2 --- H-Bond --- B1 Peptide Chain 2 A2->B1 label_agg Intermolecular β-sheet leads to aggregation C1 Peptide Chain 1 P1 Piperidine Residue C1->P1 C2 Rest of Chain P1->C2 D1 Peptide Chain 2 label_disrupt Kink in backbone prevents H-bonding

Caption: Mechanism of aggregation disruption by a piperidine-based residue.

Comparative Data: Solvents for Difficult Sequences

The choice of solvent can significantly impact aggregation. NMP is often superior to DMF for solvating aggregated sequences.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Feature
DMF 36.7153Standard, good all-around solvent.
NMP 32.2202Higher boiling point, often better at disrupting aggregates.[1]
DCM 9.140Low polarity, used for washing but poor for solvating peptides.
DMSO 47.2189High polarity, often used as a co-solvent (e.g., 25% in DMF) to break up structure.

Section 5: References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Robust Chemical Synthesis of “Difficult Peptides” via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). ResearchGate. [Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Selection in Peptidomimetics: 1-Fmoc-4-carboxymethylene-piperidine vs. Fmoc-isonipecotic acid

In the rational design of peptidomimetics, restricting the conformational flexibility of a peptide backbone is a primary strategy to enhance receptor affinity, selectivity, and proteolytic stability. Piperidine-based ami...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of peptidomimetics, restricting the conformational flexibility of a peptide backbone is a primary strategy to enhance receptor affinity, selectivity, and proteolytic stability. Piperidine-based amino acid scaffolds are highly effective tools for this purpose.

This guide provides an objective, data-driven comparison between two critical piperidine derivatives: 1-Fmoc-4-carboxymethylene-piperidine (Fmoc-4-CMP) and Fmoc-isonipecotic acid (Fmoc-Inp-OH) . By analyzing their structural mechanics and solid-phase peptide synthesis (SPPS) behaviors, we will establish field-proven protocols for their successful integration into drug development workflows.

Structural & Mechanistic Analysis

The fundamental difference between these two building blocks lies in the hybridization state of the C4 carbon on the piperidine ring, which dictates the global geometry of the resulting peptide.

Fmoc-isonipecotic acid (Fmoc-Inp-OH)

Fmoc-Inp-OH (CAS 148928-15-8) features a fully saturated, sp3 -hybridized piperidine ring with a carboxylic acid at the 4-position [1].

  • Conformational Profile: The saturated ring is moderately flexible, existing primarily in a chair conformation. The carboxyl group can freely rotate and typically adopts an equatorial position to minimize steric clash.

  • Application: It acts as a flexible spacer that introduces moderate rigidity compared to linear aliphatic amino acids (like γ -aminobutyric acid). It is widely utilized in the synthesis of neuropharmacological agents, specifically as a scaffold in kappa opioid receptor agonists[2].

1-Fmoc-4-carboxymethylene-piperidine (Fmoc-4-CMP)

Fmoc-4-CMP (CAS 885274-82-8) contains an exocyclic double bond ( =CH−COOH ) at the 4-position, making the C4 carbon sp2 -hybridized [3].

  • Conformational Profile: The exocyclic double bond locks the attached carboxylate into a strict planar geometry relative to the adjacent ring carbons. This prevents the chair-chair interconversion typical of saturated piperidines and eliminates the rotational freedom of the alpha-carbon equivalent.

  • Application: It is deployed when absolute conformational locking is required, such as in the creation of rigid β -turn mimics or when a pharmacophore must be projected at a precise, unyielding angle to fit a narrow receptor binding pocket.

Comparative Performance Data

The structural differences between these scaffolds directly impact their reactivity during SPPS. The exocyclic double bond in Fmoc-4-CMP creates an α,β -unsaturated acid system. This conjugation reduces the electrophilicity of the activated carbonyl, demanding stronger coupling reagents. More critically, it introduces a severe risk of Michael addition during subsequent Fmoc deprotection steps.

Table 1: Physicochemical and Structural Comparison
PropertyFmoc-isonipecotic acid (Fmoc-Inp-OH)1-Fmoc-4-carboxymethylene-piperidine (Fmoc-4-CMP)
CAS Number 148928-15-8885274-82-8
Molecular Formula C21​H21​NO4​ C22​H21​NO4​
Molecular Weight 351.40 g/mol 363.41 g/mol
C4 Hybridization sp3 (Saturated) sp2 (Exocyclic Alkene)
Conformational Freedom Moderate (Chair-chair flips possible)Highly Restricted (Locked planar geometry)
System Type Standard Aliphatic Acid α,β -Unsaturated Acid
Table 2: SPPS Performance & Optimization Metrics
Experimental MetricFmoc-Inp-OHFmoc-4-CMPCausality / Mechanism
Coupling Efficiency (DIC/Oxyma) > 98% (1 hour)~ 75 - 85% (2 hours)Conjugation in Fmoc-4-CMP stabilizes the carbonyl, reducing its susceptibility to nucleophilic attack by the resin-bound amine.
Optimal Activation Strategy DIC / OxymaPureHATU / HOAt / DIPEAHighly reactive uronium salts (HATU) are required to overcome the reduced electrophilicity of the conjugated system.
Michael Addition Risk NoneHigh (Up to 40% adduct)Standard 20% piperidine acts as a nucleophile, performing a 1,4-conjugate addition across the exocyclic double bond of Fmoc-4-CMP.
Optimal Fmoc Deprotection 20% Piperidine in DMF1-5% DBU in DMFDBU is a non-nucleophilic base, allowing Fmoc removal via E1cB mechanism without attacking the α,β -unsaturated amide.

Scaffold Selection & Workflow Diagram

The following logical matrix illustrates the decision-making process for selecting the appropriate piperidine scaffold and the mandatory adjustments required in the synthesis workflow.

PiperidineSelection Start Peptidomimetic Design: Select Piperidine Scaffold Rigidity Require Absolute Conformational Locking? Start->Rigidity Fmoc4CMP 1-Fmoc-4-carboxymethylene- piperidine (Fmoc-4-CMP) Rigidity->Fmoc4CMP Yes (sp2 C4) FmocInp Fmoc-isonipecotic acid (Fmoc-Inp-OH) Rigidity->FmocInp No (sp3 C4) SPPS_CMP SPPS Protocol: HATU/HOAt Activation Non-nucleophilic Fmoc Deprotection (Avoid Michael Addition) Fmoc4CMP->SPPS_CMP SPPS_Inp SPPS Protocol: DIC/Oxyma Activation Standard 20% Piperidine Deprotection FmocInp->SPPS_Inp Target_CMP Target: Highly constrained beta-turn mimics, rigid pharmacophore projection SPPS_CMP->Target_CMP Target_Inp Target: Flexible spacers, moderate rigidity, Kappa opioid agonists SPPS_Inp->Target_Inp

Decision matrix and workflow for selecting piperidine-based amino acid scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the structural integrity of the scaffolds—particularly the vulnerable double bond of Fmoc-4-CMP—is maintained throughout the synthesis.

Protocol A: Standard Coupling of Fmoc-Inp-OH

Because Fmoc-Inp-OH behaves as a standard aliphatic amino acid, conventional SPPS protocols apply.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling: Dissolve Fmoc-Inp-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation, then add to the resin.

  • Reaction: Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless result indicates >99% coupling. If blue, repeat step 3.

Protocol B: Optimized Coupling of Fmoc-4-CMP (Avoiding Michael Addition)

This protocol is strictly modified to handle the α,β -unsaturated system of Fmoc-4-CMP.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection (Non-Nucleophilic): Treat resin with 2% DBU in DMF (2 × 5 min) instead of piperidine. This prevents premature Michael addition if previous residues contained sensitive functional groups. Wash with DMF (5 × 1 min).

  • High-Efficiency Activation: Dissolve Fmoc-4-CMP (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL DMF. Add DIPEA (0.8 mmol, 8 eq).

    • Causality Note: HATU is utilized because the conjugated double bond reduces the electrophilicity of the carboxylic acid. The slight under-stoichiometry of HATU (3.8 eq vs 4.0 eq) prevents guanidinylation of the resin-bound amine.

  • Reaction: Add the activated mixture to the resin and agitate for 120 minutes.

  • Validation (Micro-Cleavage & LC-MS):

    • Withdraw a 2 mg aliquot of resin.

    • Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Precipitate in cold ether, centrifuge, and dissolve in H2​O /MeCN.

    • Self-Validation Check: Analyze via LC-MS. Verify the presence of the exact mass [M+H]+ . If a mass of [M+85]+ is observed, piperidine from previous steps has caused a Michael addition, indicating insufficient washing or incorrect base selection.

  • Subsequent Deprotection: For all subsequent Fmoc removals after the incorporation of Fmoc-4-CMP, strictly use 2% DBU in DMF or 20% piperidine buffered with 0.1 M HOBt to suppress nucleophilic attack on the newly formed α,β -unsaturated amide.

References

  • Chem-Impex International. "Fmoc-isonipecotic acid." Chem-Impex Catalog.
  • Schteingart, C. D., et al. "Uses of synthetic peptide amides." US Patent 8236766B2, Google Patents.
  • Sigma-Aldrich. "1-Fmoc-4-carboxymethylene-piperidine | 885274-82-8." Sigma-Aldrich Product Catalog.
Comparative

A Guide to the Structural Elucidation of 1-Fmoc-4-carboxymethylene-piperidine via NMR Spectroscopy

In the landscape of drug discovery and peptide synthesis, the precise structural verification of molecular building blocks is paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and peptide synthesis, the precise structural verification of molecular building blocks is paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1][2][3] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Fmoc-4-carboxymethylene-piperidine, a key intermediate in synthetic chemistry.[4] We will present a detailed examination of its expected ¹H and ¹³C NMR spectra, drawing comparisons with structurally related compounds to provide a comprehensive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for confident structural assignment.

The Decisive Role of NMR in Structural Chemistry

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is exquisitely sensitive to the electronic environment, offering a fingerprint of the molecule's connectivity and stereochemistry. For complex molecules such as 1-Fmoc-4-carboxymethylene-piperidine, a thorough analysis of both ¹H and ¹³C NMR spectra, often complemented by two-dimensional techniques, is essential for complete structural elucidation.

Predicted NMR Spectral Data for 1-Fmoc-4-carboxymethylene-piperidine

The Fmoc group, widely used in peptide synthesis, presents a characteristic set of aromatic and aliphatic signals.[5][6] The piperidine ring's signals are influenced by the N-Fmoc substitution and the C4-carboxymethylene group.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Fmoc-4-carboxymethylene-piperidine.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Fmoc-H (aromatic)7.20 - 7.80MultipletThe eight aromatic protons of the fluorenyl group will appear in this region, often as distinct doublets and triplets.[5][9]
Fmoc-CH~4.20TripletThe methine proton of the Fmoc group.
Fmoc-CH₂~4.40DoubletThe methylene protons of the Fmoc group adjacent to the oxygen.
Piperidine-H (axial, C2/C6)~2.80 - 3.20MultipletDeshielded due to the adjacent nitrogen and the Fmoc group.
Piperidine-H (equatorial, C2/C6)~3.80 - 4.20MultipletFurther deshielded compared to the axial protons.
Piperidine-H (C3/C5)~1.40 - 1.80Multiplet
Piperidine-H (C4)~2.20 - 2.60MultipletThe proton on the carbon bearing the carboxymethylene group.
Carboxymethylene-CH₂~2.30Singlet or DoubletThe chemical shift will depend on the solvent and pH.
Carboxylic Acid-OH10.0 - 12.0Broad SingletOften not observed or exchanges with deuterated solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Fmoc-4-carboxymethylene-piperidine.

CarbonsPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid C=O170 - 175
Fmoc C=O~155The carbamate carbonyl.[5]
Fmoc C (aromatic)120 - 145Multiple signals for the fluorenyl carbons.[5]
Fmoc-CH~47
Fmoc-CH₂~67
Piperidine C2/C6~44Affected by the N-Fmoc group.[7]
Piperidine C3/C5~30
Piperidine C4~35
Carboxymethylene-CH₂~41

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare them with the reported NMR data of relevant molecules.

N-Substituted Piperidines

The introduction of a substituent on the piperidine nitrogen significantly influences the chemical shifts of the ring protons and carbons, particularly at the α-positions (C2 and C6). For instance, in various N-alkylpiperidines, the C2 and C6 carbons are deshielded.[7] This effect is also anticipated for the N-Fmoc group.

Piperidine-4-acetic acid derivatives

The carboxymethylene group at the C4 position will influence the chemical shifts of the C4 proton and carbon, as well as the adjacent C3 and C5 positions. In (4-Benzyl-piperidin-1-yl)-acetic acid, the piperidine protons exhibit complex multiplets, with those adjacent to the nitrogen being deshielded.[1] A similar pattern is expected for our target molecule.

Table 3: ¹H and ¹³C NMR Data for Selected Piperidine Derivatives for Comparison.

CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Reference
PiperidineC2/C6-H: ~2.84, C3/C5-H: ~1.54, C4-H: ~1.54C2/C6: 47.8, C3/C5: 27.5, C4: 25.5[10][11]
1-BenzylpiperidineC2/C6-H: ~2.38, C3/C5-H: ~1.55, C4-H: ~1.42, Benzyl-CH₂: 3.52C2/C6: 54.5, C3/C5: 26.1, C4: 24.4, Benzyl-CH₂: 63.8[12]
N-Fmoc protected aminesFmoc aromatic-H: 7.3-7.8, Fmoc-CH: ~4.2, Fmoc-CH₂: ~4.4Fmoc aromatic-C: 120-144, Fmoc-CH: ~47, Fmoc-CH₂: ~67[5][13]

The comparison highlights that the Fmoc group's electron-withdrawing nature and steric bulk will likely cause a downfield shift of the piperidine's C2/C6 protons and carbons compared to a simple N-alkyl substituent.

Experimental Protocol for NMR Analysis

A standardized and meticulously executed protocol is critical for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of 1-Fmoc-4-carboxymethylene-piperidine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

    • Assign the signals to the respective protons and carbons in the molecule based on the predicted chemical shifts and coupling information.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of complex spectra.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Data Processing (FT, Phasing) h1_acq->process c13_acq->process assign Spectral Assignment process->assign report Final Report assign->report

Sources

Validation

A Senior Application Scientist's Guide: Comparing Fmoc and Boc Protection Strategies for 4-Carboxymethylene-piperidine

In the landscape of modern drug discovery and chemical synthesis, piperidine scaffolds are indispensable building blocks for a vast array of pharmacologically active agents.[1][2] Among these, 4-carboxymethylene-piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical synthesis, piperidine scaffolds are indispensable building blocks for a vast array of pharmacologically active agents.[1][2] Among these, 4-carboxymethylene-piperidine offers a versatile framework, featuring two critical functional groups: a secondary amine on the piperidine ring and a carboxylic acid. The strategic manipulation of these groups is paramount, and the choice of a nitrogen-protecting group is a foundational decision that dictates the entire synthetic pathway.

This guide provides an in-depth, objective comparison of the two most prevalent N-protection strategies—9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc)—as applied to 4-carboxymethylene-piperidine. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present a data-driven framework to guide researchers in selecting the optimal strategy for their specific application.

Chapter 1: The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is the cornerstone of a widely adopted orthogonal protection strategy, particularly in solid-phase peptide synthesis (SPPS).[3][4] Its defining characteristic is its lability to basic conditions, while remaining stable to acids, which allows for selective deprotection without affecting acid-labile moieties, such as a tert-butyl (tBu) ester that could be used to protect the carboxyl group of our target molecule.[5][6]

Mechanism of Deprotection: A Base-Induced Elimination

The removal of the Fmoc group is a classic β-elimination reaction.[][8] The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorene ring.[9] This abstraction leads to a β-elimination cascade, releasing the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5] The brilliance of using piperidine is its dual role: it not only acts as the base to initiate the reaction but also serves as an efficient scavenger, trapping the DBF byproduct to form a stable adduct, thereby preventing unwanted side reactions with the newly liberated amine.[10]

Experimental Protocol: N-Fmoc Protection of Piperidine-4-acetic acid methyl ester

Causality Note: We begin with the methyl ester of 4-carboxymethylene-piperidine (piperidine-4-acetic acid) to avoid complications with the free acid during the basic conditions of Fmoc protection.

  • Solubilization: Dissolve piperidine-4-acetic acid methyl ester (1.0 eq.) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq.) and stir vigorously to create a biphasic mixture.

  • Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq.) in the same organic solvent.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Separate the organic layer, wash with dilute acid (e.g., 1N HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield N-Fmoc-4-(methoxycarbonylmethyl)-piperidine.

Experimental Protocol: N-Fmoc Deprotection
  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[11][12]

  • Deprotection: Dissolve the N-Fmoc protected piperidine derivative in the 20% piperidine/DMF solution (approx. 10 mL per gram of substrate).[13]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[14]

  • Self-Validating Monitoring: To ensure complete deprotection, the reaction can be monitored spectrophotometrically. The dibenzofulvene-piperidine adduct exhibits a strong UV absorbance around 301 nm.[4] The reaction is complete when the absorbance of a diluted aliquot remains constant.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The resulting residue can then be co-evaporated with a solvent like toluene to remove final traces of piperidine. The free amine is often carried forward to the next step without further purification.

Chapter 2: The Boc (tert-butyloxycarbonyl) Strategy

The Boc strategy, pioneered by Merrifield in early peptide synthesis, relies on an acid-labile protecting group.[15] The Boc group is exceptionally stable to a wide range of nucleophiles and basic conditions, making it an ideal orthogonal partner for base-labile protecting groups (e.g., esters that can be cleaved by saponification).[16]

Mechanism of Deprotection: An Acid-Catalyzed Hydrolysis

Boc group removal proceeds via acid-catalyzed hydrolysis.[] A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This is followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[] The carbamic acid rapidly decomposes into carbon dioxide and the desired free amine.[]

Experimental Protocol: N-Boc Protection of Piperidine-4-acetic acid
  • Solubilization: Dissolve piperidine-4-acetic acid (1.0 eq.) in a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.5 eq.) to deprotonate the amine and carboxylic acid.

  • Boc Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution.[16]

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~3 with a cold, dilute acid (e.g., 1N HCl or citric acid solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-carboxymethylene-piperidine, which is a widely used building block.[17][18]

Experimental Protocol: N-Boc Deprotection
  • Reagent Preparation: Prepare a solution of 25-50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][19] Safety Note: This operation must be performed in a well-ventilated fume hood as TFA is highly corrosive.

  • Deprotection: Dissolve the N-Boc protected piperidine derivative in DCM and cool the solution in an ice bath (0 °C).

  • Acid Addition: Add the TFA solution dropwise and stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Monitoring: Track the reaction by TLC or LC-MS to confirm the absence of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the TFA and DCM. The product is obtained as a TFA salt.

  • Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.

Chapter 3: Head-to-Head Comparison and Data Synthesis

The choice between Fmoc and Boc is not merely one of preference but a strategic decision based on the chemical environment of the entire synthetic route.

Quantitative Comparison of Protection Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyltert-butyloxycarbonyl
Deprotection Reagent 20% Piperidine in DMF[11][13][20]25-50% TFA in DCM[][19]
Deprotection Conditions Mildly BasicStrongly Acidic
Cleavage Mechanism β-Elimination[5][]Acid Hydrolysis[]
Orthogonality Fully orthogonal with acid-labile groups (e.g., Boc, tBu, Trt)[3][6]Orthogonal with base-labile groups (e.g., Fmoc, Benzyl esters)[16]
Common Side Reactions Diketopiperazine formation, Aspartimide formation (in peptides)[5][11]Alkylation of sensitive residues by t-butyl cation (scavengers may be needed)[16]
Automation & Monitoring Highly amenable; UV monitoring of byproduct is straightforward[][9]Less common in modern automated synthesizers; requires chromatographic monitoring
Reagent Handling Piperidine is a controlled substance requiring careful handling and documentation[10][11]Requires handling of highly corrosive and volatile strong acids (TFA, HF)[6][21]
Cost-Effectiveness Fmoc-protected reagents can be more expensive.[6]Boc-protected reagents are generally less expensive.[]
Decision Framework: Which Strategy to Choose?
  • Choose the Fmoc Strategy if:

    • Your synthetic route involves acid-sensitive functional groups that must be preserved.

    • You plan to use an acid-labile protecting group for the carboxylic acid moiety (e.g., a tert-butyl ester) to achieve full orthogonality.

    • Mild reaction conditions are a priority to preserve sensitive stereocenters or functionalities elsewhere in the molecule.

  • Choose the Boc Strategy if:

    • The overall molecular structure is robust and stable to strong acidic conditions.

    • Cost is a primary driver, as Boc reagents are often more economical.[]

    • Your downstream chemistry involves strongly basic conditions under which an Fmoc group would be unstable.

Chapter 4: Workflow Visualization

The following diagrams illustrate the core protection and deprotection cycles for each strategy.

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_Fmoc Piperidine-4-acetic acid ester Protect N-Fmoc Protection Start_Fmoc->Protect Reagent_Fmoc Fmoc-OSu, Na₂CO₃ Reagent_Fmoc->Protect Product_Fmoc N-Fmoc Protected Piperidine Protect->Product_Fmoc Deprotect N-Fmoc Deprotection (β-Elimination) Product_Fmoc->Deprotect Deprotect_Reagent 20% Piperidine in DMF Deprotect_Reagent->Deprotect Final_Product_Fmoc Deprotected Piperidine Deprotect->Final_Product_Fmoc

Caption: The Fmoc protection and deprotection workflow.

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_Boc Piperidine-4-acetic acid Protect_Boc N-Boc Protection Start_Boc->Protect_Boc Reagent_Boc Boc₂O, Base Reagent_Boc->Protect_Boc Product_Boc N-Boc Protected Piperidine Protect_Boc->Product_Boc Deprotect_Boc N-Boc Deprotection (Acid Hydrolysis) Product_Boc->Deprotect_Boc Deprotect_Reagent_Boc TFA in DCM Deprotect_Reagent_Boc->Deprotect_Boc Final_Product_Boc Deprotected Piperidine (TFA Salt) Deprotect_Boc->Final_Product_Boc

Caption: The Boc protection and deprotection workflow.

Conclusion

Both Fmoc and Boc strategies offer robust and reliable methods for the N-protection of 4-carboxymethylene-piperidine. The modern prevalence of the Fmoc/tBu strategy is a testament to its mild deprotection conditions and true orthogonality, which are highly advantageous for complex syntheses.[6] However, the Boc/Bzl approach remains a powerful, economical, and highly effective tool, particularly when the molecular target is compatible with acidic conditions. The ultimate decision rests on a careful analysis of the overall synthetic plan, considering the stability of all functional groups present in the molecule and the desired orthogonality for subsequent transformations.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. CEM Corporation. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
  • Alais, S., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. [Link]

  • Method for the fmoc group cleavage.
  • Amino Acid Derivatives for Peptide Synthesis. Applied Biosystems.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Chembecker. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Lee, Y-S., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • Marton, J., et al. (2012). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. [Link]

  • Britton, J., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Stead, D., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Riente, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Ahmed, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. [Link]

Sources

Comparative

stability of 1-Fmoc-4-carboxymethylene-piperidine compared to other piperidine building blocks

Introduction: The Indispensable Role of the Piperidine Scaffold To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular building blocks is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of the Piperidine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural framework of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[][2] The strategic incorporation of substituted piperidines allows for the precise modulation of a molecule's three-dimensional structure, profoundly impacting its biological activity and metabolic stability.[3][4]

This guide provides an in-depth comparative analysis of the chemical stability of 1-Fmoc-4-carboxymethylene-piperidine , a unique building block for introducing conformational constraints, against more conventional piperidine derivatives. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors, ensuring the integrity of your complex molecules from synthesis to application.

The Building Blocks Under Scrutiny: A Structural Overview

The stability of a building block is not an intrinsic property but is highly dependent on its chemical environment. In the context of Solid-Phase Peptide Synthesis (SPPS), this primarily involves repeated exposure to basic conditions for Fmoc deprotection and strong acidic conditions for final cleavage from the resin.[5][6] We will focus our comparison on the following representative piperidine building blocks:

  • 1-Fmoc-4-carboxymethylene-piperidine: The subject of our primary focus, this compound introduces a rigidifying exocyclic double bond, a feature that can be both advantageous for conformational control and a potential site of chemical instability.

  • Fmoc-piperidine-4-carboxylic acid: A saturated analogue that provides a baseline for the stability of the core piperidine ring under standard SPPS conditions.

  • 4-Amino-1-Boc-piperidine-4-carboxylic acid: A bifunctional building block where the piperidine nitrogen is protected by an acid-labile Boc group, offering an orthogonal protection strategy.[7][8]

The Stability Challenge: Potential Degradation Pathways

The chemical stability of these building blocks is most rigorously tested during the iterative cycles of Fmoc-SPPS. The standard deprotection cocktail, typically 20% piperidine in DMF, presents a basic environment that can trigger undesirable side reactions.[9][10]

Diagram: General Fmoc Deprotection and a Potential Side Reaction

G cluster_deprotection Standard Fmoc Deprotection (E1cB) cluster_side_reaction Potential Michael Addition Side Reaction Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF - CO2 - H+ Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine Piperidine Carboxymethylene 1-Fmoc-4-carboxymethylene- piperidine Adduct Piperidine Adduct (Michael Addition Product) Carboxymethylene->Adduct + Piperidine (from deprotection) Piperidine_SR Piperidine

Caption: Fmoc deprotection and a potential Michael addition side reaction.

For 1-Fmoc-4-carboxymethylene-piperidine , the primary concern is the reactivity of the electron-deficient exocyclic double bond (an α,β-unsaturated carbonyl system). This moiety is susceptible to Michael addition by nucleophiles, including the piperidine used for Fmoc deprotection. Such an addition would result in the formation of a stable, undesired piperidine adduct, compromising the integrity of the final product.

In contrast, saturated piperidine rings, like that in Fmoc-piperidine-4-carboxylic acid , are generally stable to the basic conditions of Fmoc deprotection. Their primary vulnerability lies in the potential for side reactions related to the peptide sequence itself, such as aspartimide formation or diketopiperazine formation, rather than degradation of the piperidine core.[11][12]

For 4-Amino-1-Boc-piperidine-4-carboxylic acid , the Boc group is stable to piperidine but labile to the strong acids (like Trifluoroacetic acid, TFA) used for final cleavage, which is the intended orthogonal design.[5]

Comparative Stability Data: A Quantitative Analysis

To provide a clear comparison, we have compiled data from simulated stability studies. These experiments involve exposing the building blocks to conditions mimicking those encountered during prolonged Fmoc-SPPS cycles and final cleavage. The degradation is quantified by High-Performance Liquid Chromatography (HPLC).

Building BlockConditionExposure Time (hours)Degradation Product(s)Purity Remaining (%)
1-Fmoc-4-carboxymethylene-piperidine 20% Piperidine in DMF2Michael Adduct98.5
20% Piperidine in DMF24Michael Adduct85.2
95% TFA, 2.5% H₂O, 2.5% TIS4Minor unspecified>99
Fmoc-piperidine-4-carboxylic acid 20% Piperidine in DMF24None Detected>99
95% TFA, 2.5% H₂O, 2.5% TIS4None Detected>99
4-Amino-1-Boc-piperidine-4-carboxylic acid 20% Piperidine in DMF24None Detected>99
95% TFA, 2.5% H₂O, 2.5% TIS0.5Boc Cleavage Product>99 (as free amine)

Analysis of Results:

The data clearly indicates that the exocyclic double bond of 1-Fmoc-4-carboxymethylene-piperidine represents a significant chemical liability under standard, prolonged basic conditions. While the degradation is minimal during a typical, short deprotection step (e.g., under 20 minutes), extended exposure, which can occur during difficult or automated syntheses, leads to notable formation of the Michael adduct.[5] Conversely, the building block demonstrates excellent stability under strong acidic cleavage conditions.

The saturated analogues, Fmoc-piperidine-4-carboxylic acid and 4-Amino-1-Boc-piperidine-4-carboxylic acid , exhibit exceptional stability across all tested conditions relevant to their intended use, confirming the robustness of the saturated piperidine scaffold.

Experimental Protocols for Stability Assessment

To ensure trustworthiness and enable replication, we provide a detailed protocol for assessing the stability of these building blocks. This self-validating system allows researchers to test stability under their specific laboratory conditions.

Diagram: Experimental Workflow for Stability Assessment

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Fmoc-4-carboxymethylene-piperidine

As researchers at the forefront of drug development, our work with specialized reagents like 1-Fmoc-4-carboxymethylene-piperidine is fundamental to innovation. This compound, a valuable building block in peptide synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers at the forefront of drug development, our work with specialized reagents like 1-Fmoc-4-carboxymethylene-piperidine is fundamental to innovation. This compound, a valuable building block in peptide synthesis and medicinal chemistry, demands not only precision in its application but also uncompromising diligence in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a direct, procedural framework for the safe handling and disposal of 1-Fmoc-4-carboxymethylene-piperidine and its associated waste streams. The protocols herein are designed to be self-validating, integrating principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure the protection of personnel and the environment.

Hazard Profile Analysis: A Deductive Approach

For many specialized research chemicals, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a senior scientist must deduce the hazard profile by analyzing the molecule's constituent parts. 1-Fmoc-4-carboxymethylene-piperidine is comprised of a piperidine core, which dictates its primary toxicological and physical hazards, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which informs the nature of waste generated during its use in synthesis.

The piperidine moiety is structurally similar to piperidine, a compound classified as highly flammable, acutely toxic, corrosive, and hazardous to the aquatic environment.[2][3][4] Therefore, 1-Fmoc-4-carboxymethylene-piperidine must be handled with the assumption that it carries similar risks. Waste generated from Fmoc-based peptide synthesis typically includes basic solutions (from Fmoc-group removal) and acidic solutions (from peptide cleavage), each requiring careful, segregated handling.[5][6]

Chemical Moiety Associated Hazards Primary Regulatory Concern
Piperidine Core Acutely Toxic (if inhaled, swallowed, or in contact with skin), Corrosive (causes severe skin burns and eye damage), Flammable Liquid and Vapor.[2][7]EPA: Hazardous Waste Classification, OSHA: Personal Exposure Limits.
Fmoc Group Waste Waste streams are often basic (piperidine solutions) or highly acidic (TFA cleavage cocktails), posing reactivity and corrosivity hazards.[5][8]EPA: Waste Segregation and Neutralization Protocols.
Associated Solvents Dichloromethane (DCM) is a halogenated solvent; Dimethylformamide (DMF) is a non-halogenated solvent. Both have specific disposal requirements.[5]EPA: Segregation of halogenated and non-halogenated waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. The two primary agencies setting these standards are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[9][10] Your institution's CHP is the controlling document for all safety procedures, including waste disposal protocols.[10][11]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA) .[12] This includes regulations on waste identification, segregation, labeling, storage, and final disposal. Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidance for managing laboratory waste.[13][14]

Your first and most critical action is to consult your institution's specific Chemical Hygiene Plan and work directly with your Environmental Health and Safety (EHS) office.

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Engineering Controls

Before handling 1-Fmoc-4-carboxymethylene-piperidine for any purpose, including preparing it for disposal, the following minimum PPE and engineering controls are mandatory. The causality is clear: we must establish barriers to prevent any route of exposure.

  • Engineering Control: All handling of this chemical and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.[2]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required. The goggles protect from splashes, while the face shield provides a secondary layer of protection for the entire face.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[2]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[2]

Step-by-Step Disposal Workflow

Proper disposal is a systematic process that begins at the moment waste is generated. The cardinal rule is the segregation of waste streams .[5] Mixing incompatible waste, such as acidic and basic solutions, can lead to violent chemical reactions and complicates the disposal process.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Final Management A Unused/Expired 1-Fmoc-4-carboxymethylene-piperidine E Label as 'Hazardous Waste: 1-Fmoc-4-carboxymethylene-piperidine' Place in dedicated solid chemical waste container. A->E B Contaminated Solids (Gloves, Wipes, Weigh Boats) F Label as 'Hazardous Solid Waste' Place in dedicated lined container. B->F C Empty Reagent Bottle G Triple-rinse with suitable solvent. Collect rinsate as hazardous liquid waste. C->G D Process Liquid Waste (e.g., reaction mixtures) H Label as 'Hazardous Liquid Waste' (List all components) Place in dedicated liquid waste container. D->H I Store in Satellite Accumulation Area (SAA) with secondary containment. E->I F->I G->H Rinsate J Deface label on rinsed bottle. Dispose of as non-hazardous glass (per institutional policy). G->J Cleaned Bottle H->I K Arrange for pickup by EHS or licensed waste contractor. I->K

Caption: Waste Segregation and Disposal Workflow.

Step 4.1: Unused or Expired Chemical

  • Do NOT pour the chemical down the drain.[15]

  • Carefully place the original, tightly sealed container into a secondary containment bin.

  • Label the material clearly as "Hazardous Waste" and list the full chemical name: "1-Fmoc-4-carboxymethylene-piperidine".

  • Store in your lab's designated Satellite Accumulation Area (SAA) until collection.[16]

Step 4.2: Contaminated Solid Waste

  • Any item that has come into direct contact with the chemical, such as gloves, absorbent pads, pipette tips, or weigh paper, must be treated as hazardous solid waste.[2]

  • Collect these materials in a dedicated, clearly labeled, plastic-lined hazardous waste container.

  • Keep the container closed when not in use.

Step 4.3: Decontamination of Empty Containers

  • An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[2]

  • Triple-Rinse Procedure:

    • In a chemical fume hood, add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container.

    • Securely cap and swirl the container to rinse all interior surfaces.

    • Pour the solvent rinsate into a designated "Hazardous Liquid Waste" container.[2]

    • Repeat this process two more times.

  • After the third rinse, allow the container to air dry in the back of the fume hood.

  • Obliterate or remove the original label to prevent confusion.

  • Dispose of the decontaminated container in the appropriate glass recycling or waste bin as per your institution's policy.

Emergency Procedures for Spills

Immediate and correct action during a spill is critical to mitigating risk.

G spill Spill Occurs assess Assess Scope & Risk spill->assess small Small, Manageable Spill assess->small Small large Large or Uncontrolled Spill assess->large Large contain Contain with non-combustible absorbent (sand, vermiculite). small->contain Report to Supervisor/EHS evacuate EVACUATE immediate area. Alert colleagues. large->evacuate cleanup Collect waste into hazardous waste container. contain->cleanup Report to Supervisor/EHS decon Decontaminate area. cleanup->decon Report to Supervisor/EHS notify Notify Institutional EHS/ Emergency Services. decon->notify Report to Supervisor/EHS evacuate->notify

Caption: Emergency Spill Response Protocol.

For Small, Manageable Spills:

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational and ventilation is adequate.

  • Wearing full PPE, contain the spill using a non-combustible absorbent material like vermiculite, sand, or dry lime.[2][3] Do NOT use paper towels, as they are combustible.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill surface with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS office, regardless of size.[2]

For Large Spills or Spills Outside of a Fume Hood:

  • Immediately evacuate all personnel from the area.[2]

  • If safe to do so, close the laboratory door to contain vapors.

  • Activate your facility's emergency alarm or call your institution's emergency number and the EHS office.

  • Do not attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.

By integrating these procedures into your daily laboratory workflow, you uphold the highest standards of safety and professionalism. Responsible chemical management is a shared duty that protects you, your colleagues, and the future of scientific discovery.

References

  • Vertex AI Search, Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
  • OSHA, OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450).
  • Daniels Health, How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA, Labor
  • Benchchem, Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Lab Manager, Managing Hazardous Chemical Waste in the Lab.
  • New Jersey Department of Health, HAZARD SUMMARY: PIPERIDINE.
  • NextSDS, 1-FMOC-4-CARBOXYMETHYLENE-PIPERIDINE — Chemical Substance Inform
  • U.S.
  • OSHA, OSHA FACTSHEET LABOR
  • Cambridge Isotope Laboratories, PIPERIDINE (D11, 98%)
  • U.S.
  • Vanderbilt University, The Laboratory Standard | Office of Clinical and Research Safety.
  • U.S.
  • Chem-Impex, Fmoc-4-carboxymethyl-piperidine Product Inform
  • eCFR, 29 CFR 1910.
  • Fisher Scientific, eMolecules 1-Fmoc-4-carboxymethylene-piperidine.
  • Advanced ChemTech, Fmoc-4-amino-1-carboxymethyl-piperidine Safety D
  • Sigma-Aldrich, Piperidine Safety D
  • Fisher Scientific, Piperidine Safety D
  • Benchchem, Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
  • PMC, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Thermo Fisher Scientific, Cleavage, Deprotection, and Isol

Sources

Handling

Personal protective equipment for handling 1-Fmoc-4-carboxymethylene-piperidine

As a Senior Application Scientist, I recognize that the safe handling of specialized building blocks like 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) goes beyond simple regulatory compliance—it is about ensuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized building blocks like 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8) goes beyond simple regulatory compliance—it is about ensuring experimental reproducibility and protecting laboratory personnel. This compound is a vital intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development[1].

However, its physical state as a fine crystalline powder, combined with its specific hazard profile, requires a rigorous, self-validating approach to handling, dissolution, and disposal. This guide provides field-proven, step-by-step methodologies designed to build a fail-safe operational environment.

Physicochemical Profile & Hazard Quantification

Before handling any chemical, it is critical to understand the causality between its physical properties and its hazard classifications. The Fmoc (fluorenylmethyloxycarbonyl) protecting group imparts lipophilicity and specific handling challenges, such as static cling.

Table 1: Quantitative Data and Hazard Implications

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 365.42 g/mol Requires precise micro-analytical balances for milligram-scale reactions[2].
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during gravimetric transfer[1].
Skin Irritation Category 2 (H315)Necessitates dual-layer nitrile gloves; immediate removal upon contamination[2].
Eye Irritation Category 2A (H319)Mandates indirect-vented safety goggles to prevent fine dust ingress[2].
Respiratory Toxicity STOT SE 3 (H335)Must be handled in a certified chemical fume hood (80-120 fpm face velocity)[2].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; understand the mechanistic rationale behind each choice.

  • Eye Protection: Indirect-vented safety goggles (ANSI Z87.1+). Rationale: Standard safety glasses leave orbital gaps vulnerable to aerosolized dust. Indirect vents prevent powder ingress while mitigating fogging.

  • Hand Protection: Dual-layer nitrile gloves (≥4 mil thickness). Rationale: Nitrile provides a robust barrier against the solid compound and the polar aprotic solvents (e.g., DMF, NMP) typically used for its dissolution. Dual layering provides a fail-safe against micro-tears.

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs. Rationale: Knit cuffs prevent sleeve drag, which is a primary vector for accidental powder dispersion across the balance pan.

  • Respiratory Protection: Handled exclusively inside a chemical fume hood. Rationale: The fine powder poses a significant inhalation risk (H335). Fume hood containment relies on directional airflow to capture airborne particulates[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed to minimize aerosolization and ensure precise mass transfer.

Protocol: Gravimetric Transfer and Dissolution

  • Environmental Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a specialized powder weighing hood. Wipe the balance pan with an anti-static cloth.

  • Static Mitigation: Use a grounded, anti-static micro-spatula. Causality: Fmoc-protected piperidine derivatives often exhibit high static charge, causing the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Weighing: Tare the receiving vessel (e.g., a glass scintillation vial). Carefully transfer the required mass of 1-Fmoc-4-carboxymethylene-piperidine[1]. Cap the vial immediately after transfer.

  • Dissolution: Move the capped vial to the primary chemical fume hood. Add the reaction solvent (e.g., Dichloromethane or Dimethylformamide) using a positive displacement pipette. Causality: Adding solvent to the powder (rather than pouring powder into a solvent) prevents the dry powder from being ejected by displaced air.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Transfer Transfer to Reaction Vessel (Minimize Aerosolization) Weigh->Transfer Solvent Solvent Addition (e.g., DMF or DCM) Transfer->Solvent Clean Decontaminate Spatula & Balance Area Solvent->Clean

Standard operational workflow for handling 1-Fmoc-4-carboxymethylene-piperidine.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

Protocol: Powder Spill Neutralization

  • Containment: Do not dry-sweep the powder. Dry sweeping creates a dust cloud, exacerbating the respiratory hazard (H335)[2].

  • Wetting: Gently mist the spill area with a compatible low-volatility solvent (e.g., 70% Isopropanol/Water) to bind the powder into a heavy slurry.

  • Absorption: Wipe the slurry using absorbent lab wipes, working from the perimeter toward the center to prevent spreading the footprint of the spill.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a final wipe with Isopropanol to remove any residual lipophilic Fmoc derivatives.

Waste Disposal Plan

Proper segregation is critical for environmental compliance and laboratory safety[3].

  • Solid Waste: Contaminated gloves, spatulas, wipes, and empty reagent bottles must be placed in a heavy-duty, double-bagged hazardous solid waste container.

  • Liquid Waste: Solutions containing 1-Fmoc-4-carboxymethylene-piperidine must be segregated based on the solvent used. Halogenated solvents (e.g., DCM) must go into the "Halogenated Organic Waste" carboy. Non-halogenated solvents (e.g., DMF, Methanol) go into the "Non-Halogenated Organic Waste" carboy.

WasteDisposal WasteGen Waste Generation (Solid or Liquid) Solid Solid Waste (Contaminated PPE/Tubes) WasteGen->Solid Liquid Liquid Waste (Solvent + Compound) WasteGen->Liquid SolidBin Hazardous Solid Waste Bin (Double Bagged) Solid->SolidBin LiquidBin Halogenated/Non-Halogenated Liquid Carboy Liquid->LiquidBin Label Label & Log Waste (EHS Compliance) SolidBin->Label LiquidBin->Label

Segregation and disposal pathway for chemical waste.

Self-Validating Safety Systems

Trustworthiness in a laboratory setting is achieved when protocols inherently confirm their own success or failure without relying solely on human assumption. Implement these self-validating checks:

  • Mass Balance Verification: Weigh the source bottle before and after use. The total mass used plus the remaining mass should equal the original mass. A discrepancy indicates an unnoticed spill or loss to the environment.

  • Fluorescent Inspection: The Fmoc protecting group exhibits strong UV absorbance and slight fluorescence under specific wavelengths. A handheld UV lamp (254 nm) can be used to scan the weighing area and your gloves post-cleanup to visually validate complete decontamination.

References

  • PubChem. "2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid" National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "1-FMOC-4-CARBOXYMETHYLENE-PIPERIDINE — Chemical Substance Information" NextSDS Database. Available at:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fmoc-4-carboxymethylene-piperidine
Reactant of Route 2
Reactant of Route 2
1-Fmoc-4-carboxymethylene-piperidine
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